1-Octanol, tBDMS
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92976-53-9 |
|---|---|
Molecular Formula |
C14H32OSi |
Molecular Weight |
244.49 g/mol |
IUPAC Name |
tert-butyl-dimethyl-octoxysilane |
InChI |
InChI=1S/C14H32OSi/c1-7-8-9-10-11-12-13-15-16(5,6)14(2,3)4/h7-13H2,1-6H3 |
InChI Key |
UBGVJSRKDQAEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Tert-butyldimethylsilyl Ether of 1-Octanol
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely employed protecting groups for hydroxyl functionalities due to its ease of installation, stability across a broad range of reaction conditions, and clean, selective removal. This technical guide provides an in-depth overview of the tert-butyldimethylsilyl ether of 1-octanol, a common protected intermediate. It covers its structure, physicochemical properties, spectroscopic signature, and detailed protocols for its synthesis and deprotection.
Compound Structure and Properties
The TBDMS ether of 1-octanol, systematically named 1-((tert-butyldimethylsilyl)oxy)octane, is formed by replacing the hydroxyl proton of 1-octanol with a tert-butyldimethylsilyl group.
Chemical Structure: CH₃(CH₂)₇-O-Si(CH₃)₂(C(CH₃)₃)
Table 1: General Compound Information
| Identifier | Value |
|---|---|
| IUPAC Name | tert-Butyl(dimethyl)(octyloxy)silane |
| Other Names | 1-((tert-butyldimethylsilyl)oxy)octane, 1-Octanol TBDMS ether |
| Molecular Formula | C₁₄H₃₂OSi[1] |
| Molecular Weight | 244.49 g/mol [1] |
| InChIKey | UBGVJSRKDQAEKE-UHFFFAOYSA-N[1] |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless oil (predicted) |
| Boiling Point | Data not available. For comparison, 4-(tert-butyldimethylsilyl)oxy-1-butanol boils at 63-66 °C / 0.3 mmHg.[2] |
| Density | Data not available. For comparison, 4-(tert-butyldimethylsilyl)oxy-1-butanol has a density of 0.888 g/mL at 25 °C.[2] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, hexanes, ethyl acetate); Insoluble in water. |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the successful synthesis and purity of the target compound. Below are the expected spectroscopic characteristics.
Table 3: Predicted ¹H-NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
|---|---|---|---|---|
| ~ 3.61 | Triplet (t) | 2H | -O-CH₂ -(CH₂)₆CH₃ | The methylene group attached to the silyl ether oxygen. |
| ~ 1.54 | Multiplet (m) | 2H | -OCH₂-CH₂ -(CH₂)₅CH₃ | |
| ~ 1.29 | Multiplet (m) | 10H | -(CH₂)₅- | Overlapping signals of the central methylene groups in the octyl chain. |
| 0.89 | Singlet (s) | 9H | -Si-C(CH₃ )₃ | Characteristic signal for the tert-butyl protons.[3] |
| 0.88 | Triplet (t) | 3H | -(CH₂)₇CH₃ | Terminal methyl group of the octyl chain. |
| 0.05 | Singlet (s) | 6H | -Si-(CH₃ )₂ | Characteristic signal for the dimethylsilyl protons.[3] |
Table 4: Predicted ¹³C-NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 63.3 | -O-C H₂-(CH₂)₆CH₃ |
| ~ 33.0 | -OCH₂-C H₂-(CH₂)₅CH₃ |
| ~ 31.9 | Octyl Chain CH₂ |
| ~ 29.5 | Octyl Chain CH₂ |
| ~ 29.3 | Octyl Chain CH₂ |
| ~ 26.2 | Octyl Chain CH₂ |
| ~ 25.9 | -Si-C (CH₃)₃ |
| ~ 22.7 | -(CH₂)₆-C H₂CH₃ |
| ~ 18.3 | -Si-C (CH₃)₃ |
| ~ 14.1 | -(CH₂)₇C H₃ |
| ~ -5.3 | -Si-(C H₃)₂ |
Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a key tool for identifying TBDMS ethers. The mass spectrum of 1-((tert-butyldimethylsilyl)oxy)octane shows characteristic fragmentation patterns.[1] A prominent peak is observed at m/z = 187, which corresponds to the [M - C₄H₉]⁺ or [M-57]⁺ fragment resulting from the loss of the tert-butyl group. This fragmentation is a hallmark of TBDMS-protected compounds.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis (protection) and cleavage (deprotection) of the TBDMS ether of 1-octanol.
Synthesis: Silylation of 1-Octanol (Corey Protocol)
The protection of 1-octanol is reliably achieved using the Corey protocol, which employs tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole as a base in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4][5] Imidazole activates the silyl chloride, facilitating a rapid and high-yielding reaction.
Methodology:
-
Preparation : To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-octanol (5.00 g, 38.4 mmol, 1.0 eq).
-
Dissolution : Dissolve the alcohol in 40 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition : Add imidazole (3.14 g, 46.1 mmol, 1.2 eq) to the solution and stir until it fully dissolves.
-
Silylating Agent Addition : In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl) (6.37 g, 42.2 mmol, 1.1 eq) in 20 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the alcohol/imidazole mixture at room temperature over 15 minutes.
-
Reaction : Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup : Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).
-
Washing : Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NH₄Cl, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Cleavage: Desilylation using Tetrabutylammonium Fluoride (TBAF)
The TBDMS group is most commonly removed using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage reaction, making it highly effective and selective.[4]
Methodology:
-
Preparation : Dissolve the TBDMS ether of 1-octanol (5.00 g, 20.4 mmol, 1.0 eq) in 50 mL of tetrahydrofuran (THF) in a 100 mL round-bottom flask.
-
Reagent Addition : Add a 1.0 M solution of TBAF in THF (22.5 mL, 22.5 mmol, 1.1 eq) dropwise to the solution at room temperature.
-
Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting silyl ether and the appearance of 1-octanol.
-
Concentration : Upon completion, remove the THF under reduced pressure.
-
Workup : Redissolve the residue in 50 mL of diethyl ether or ethyl acetate. Wash the organic solution with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : The crude 1-octanol can be purified by flash column chromatography if necessary.
Diagrams and Workflows
Visual representations of the chemical transformation and experimental process aid in understanding the protocol.
Caption: Reaction scheme for the TBDMS protection of 1-Octanol.
Caption: Experimental workflow for the synthesis of TBDMS ether of 1-Octanol.
References
In-Depth Technical Guide: Properties and Applications of t-BDMS Protected 1-Octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, deprotection, and applications of tert-butyldimethylsilyl (t-BDMS) protected 1-octanol, also known as tert-butyldimethyl(octyloxy)silane. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Physicochemical Properties
Table 1: Physicochemical Properties of t-BDMS Protected 1-Octanol and Related Compounds
| Property | t-BDMS Protected 1-Octanol (Estimated) | 1-Octanol (Experimental) | tert-Butyldimethylsilane (Experimental)[1][2] | tert-Butyldimethyl(2-propynyloxy)silane (Experimental)[3] |
| Molecular Formula | C₁₄H₃₂OSi | C₈H₁₈O | C₆H₁₆Si | C₉H₁₈OSi |
| Molecular Weight ( g/mol ) | 244.50 | 130.23 | 116.28 | 170.32 |
| Boiling Point (°C) | ~250-270 | 195 | 81-83 | 40 @ 8 mmHg |
| Density (g/mL) | ~0.8-0.9 | 0.824 | 0.701 @ 25°C | 0.84 @ 25°C |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, DMF)[4]. Insoluble in water. | Slightly soluble in water. Soluble in organic solvents. | Reacts with water. | Soluble in organic solvents. |
Experimental Protocols
The protection of alcohols as their t-BDMS ethers is a fundamental transformation in organic synthesis. The following protocols provide detailed methodologies for the synthesis and deprotection of tert-butyldimethyl(octyloxy)silane.
Synthesis of tert-Butyldimethyl(octyloxy)silane (Protection of 1-Octanol)
This protocol is based on the widely used method developed by E.J. Corey, which utilizes imidazole as a catalyst.
Experimental Protocol:
-
Materials:
-
1-Octanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. To a solution of 1-octanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). b. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the imidazole has completely dissolved. c. Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C (ice bath). d. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (1-octanol). f. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. g. Extract the aqueous layer with diethyl ether (3 x volumes). h. Combine the organic layers and wash with brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product. j. Purification: The crude tert-butyldimethyl(octyloxy)silane can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Deprotection of tert-Butyldimethyl(octyloxy)silane to 1-Octanol
The cleavage of the t-BDMS ether can be achieved under various conditions, with fluoride-based reagents being the most common.
Experimental Protocol:
-
Materials:
-
tert-Butyldimethyl(octyloxy)silane
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Dissolve tert-butyldimethyl(octyloxy)silane (1.0 eq) in THF. b. To this solution, add TBAF solution (1.1 eq) dropwise at room temperature. c. Stir the reaction mixture for 1-3 hours. d. Reaction Monitoring: The deprotection can be monitored by TLC, observing the formation of the more polar 1-octanol spot. e. Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution. f. Extract the aqueous layer with ethyl acetate (3 x volumes). g. Combine the organic layers and wash with brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purification: The crude 1-octanol can be purified by flash column chromatography if necessary.
Applications in Multi-Step Synthesis: A Workflow Example
The use of t-BDMS protected 1-octanol is particularly valuable in the synthesis of complex molecules, such as natural products, where the protection of a primary alcohol is required while other functional groups undergo transformations. A representative workflow is illustrated below, showcasing its role in the synthesis of a hypothetical advanced intermediate.
In a typical synthetic sequence, 1-octanol is first protected as its t-BDMS ether. This stable intermediate can then be subjected to a series of chemical transformations on other parts of the molecule. For instance, other functional groups could be introduced or modified. Once these transformations are complete, the t-BDMS group is selectively removed to reveal the primary alcohol in the final product. This strategy is crucial for achieving high yields and avoiding unwanted side reactions.
Logical Relationship in Protecting Group Strategy
The decision to use a t-BDMS protecting group is based on a logical assessment of the chemical environment of the molecule and the planned synthetic route. The following diagram illustrates the key considerations.
The stability of the t-BDMS ether under a wide range of conditions, coupled with its selective removal, makes it a powerful tool in the synthetic chemist's arsenal. Its application is particularly advantageous in the synthesis of complex natural products and active pharmaceutical ingredients where precise control over reactive functional groups is paramount. While no specific signaling pathways directly involving tert-butyldimethyl(octyloxy)silane have been identified, its role as a key building block in the synthesis of bioactive molecules that do interact with such pathways is well-established in the field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. tert-Butyldimethylsilane | 29681-57-0 [chemicalbook.com]
- 3. A simplified synthesis of novel dictyostatin analogs with in vitro activity against epothilone B resistant cells and antiangiogenic activity in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
Synthesis of 1-Octanol TBDMS Derivative: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of the tert-butyldimethylsilyl (TBDMS) ether of 1-octanol. The protection of alcohols as their silyl ethers is a fundamental and widely utilized transformation in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The TBDMS group offers a robust yet readily cleavable protecting group, stable to a wide range of reaction conditions. This document outlines the prevalent synthetic methodology, purification techniques, and characterization of the target compound, tert-butyl(octyloxy)dimethylsilane.
Core Synthesis: Silylation of 1-Octanol
The most common and efficient method for the synthesis of 1-octanol TBDMS derivative involves the reaction of 1-octanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent.
Reaction Principle
The reaction proceeds via the nucleophilic attack of the hydroxyl group of 1-octanol on the silicon atom of TBDMSCl. Imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also serves as a catalyst by forming a more reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) facilitates the reaction.
Signaling Pathway of the Silylation Reaction
Caption: General reaction pathway for the TBDMS protection of 1-octanol.
Experimental Protocols
A detailed experimental protocol for the synthesis of tert-butyl(octyloxy)dimethylsilane is provided below.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Octanol | Reagent Grade, ≥99% | Sigma-Aldrich |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Reagent Grade, 97% | Sigma-Aldrich |
| Imidazole | Reagent Grade, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS Reagent, ≥99.5% | Fisher Scientific |
| Hexane | ACS Reagent, ≥98.5% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Reagent Grade | - |
Synthesis Procedure
-
To a solution of 1-octanol (1.0 eq) in anhydrous DMF (or DCM) are added imidazole (2.5 eq) and TBDMSCl (1.2 eq) at room temperature.[1]
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate or diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically used. The optimal elution conditions can be determined by TLC, aiming for an Rf value of approximately 0.3 for the product.[3][4] For tert-butyl(octyloxy)dimethylsilane, a gradient of 0% to 5% ethyl acetate in hexane is a common starting point for elution.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of 1-octanol TBDMS derivative.
| Parameter | Value | Reference |
| Stoichiometry | ||
| 1-Octanol | 1.0 eq | [1] |
| TBDMSCl | 1.1 - 1.5 eq | [1] |
| Imidazole | 2.0 - 2.5 eq | [1] |
| Reaction Conditions | ||
| Solvent | DMF or DCM | [1] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 12 - 24 hours | [2] |
| Yield | ||
| Expected Yield | >90% | [1] |
| Purification | ||
| Technique | Flash Column Chromatography | [2] |
| Stationary Phase | Silica Gel | [2] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | [5] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-octanol TBDMS ether.
Caption: A typical workflow for the synthesis and purification of 1-octanol TBDMS ether.
Characterization of 1-Octanol TBDMS Derivative
The structure and purity of the synthesized tert-butyl(octyloxy)dimethylsilane can be confirmed by various spectroscopic methods.
Physical Properties
| Property | Value |
| Chemical Formula | C14H32OSi |
| Molecular Weight | 244.50 g/mol |
| Appearance | Colorless oil |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 0.9 ppm), the dimethylsilyl group (a singlet at approximately 0.05 ppm), the methylene group attached to the oxygen (a triplet at approximately 3.6 ppm), and the long alkyl chain of the octanol moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the dimethylsilyl group, and the eight carbons of the octyl chain.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretching band (typically around 3300 cm⁻¹) from the starting alcohol and the presence of strong Si-O-C (around 1100 cm⁻¹) and Si-C (around 830 and 775 cm⁻¹) stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a tert-butyl group.[6]
This guide provides a comprehensive framework for the synthesis, purification, and characterization of 1-octanol TBDMS derivative. The described protocols are robust and widely applicable, serving as a valuable resource for researchers in organic synthesis and drug development.
References
The Role of tert-Butyldimethylsilyl (TBDMS) as a Protecting Group for Alcohols: An In-depth Technical Guide
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the strategic use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified. The ideal protecting group should be easy to introduce, stable under a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. The tert-butyldimethylsilyl (TBDMS) group, a member of the silyl ether family, has emerged as one of the most versatile and widely utilized protecting groups for hydroxyl functionalities.[1][2] Its popularity stems from a favorable balance of stability and selective deprotection, offering a significant advantage over more labile silyl ethers like trimethylsilyl (TMS) ethers.[3]
This technical guide provides a comprehensive overview of the TBDMS protecting group, detailing its application in the protection of alcohols. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on reaction mechanisms, experimental protocols, stability, and strategies for selective deprotection.
Core Concepts of TBDMS Protection
The TBDMS group is introduced to an alcohol by converting the hydroxyl group into a tert-butyldimethylsilyl ether. This transformation effectively replaces the acidic proton of the alcohol, rendering it inert to a variety of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[2] The steric bulk of the tert-butyl group confers significant hydrolytic stability compared to smaller silyl ethers.[1][4]
Mechanism of Protection (Silylation)
The most common method for the silylation of alcohols involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.[4] Imidazole is frequently employed as the base and catalyst in a solvent such as dimethylformamide (DMF).[3][5] The reaction is believed to proceed through a highly reactive silylated imidazole intermediate.[4] This intermediate then readily reacts with the alcohol in an SN2-like fashion at the silicon center to form the TBDMS ether and regenerate the imidazole catalyst. The larger size of the silicon atom and its longer bond lengths compared to carbon reduce steric hindrance, allowing for this nucleophilic attack.[6] For sterically hindered alcohols, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) is often used in conjunction with a non-nucleophilic base like 2,6-lutidine.[1][4]
Mechanism of Deprotection (Desilylation)
The removal of the TBDMS group is typically achieved under acidic conditions or with a source of fluoride ions.[6] The exceptional strength of the silicon-fluoride bond (Si-F) makes fluoride-mediated deprotection particularly effective.[3][7] Tetra-n-butylammonium fluoride (TBAF) is the most common reagent for this purpose, typically used in a solvent like tetrahydrofuran (THF).[3][8] The fluoride ion attacks the silicon atom, forming a pentavalent intermediate, which then collapses to release the alkoxide and form the stable TBDMS-F.[3]
Acidic deprotection is also widely used. Conditions such as acetic acid in an aqueous THF solution can effectively cleave TBDMS ethers.[3] The choice of deprotection reagent allows for orthogonality, enabling the selective removal of TBDMS groups in the presence of other protecting groups.
Quantitative Data Summary
The stability and reactivity of TBDMS ethers are crucial for their successful application. The following tables summarize key quantitative data regarding the relative stability of various silyl ethers and typical reaction conditions for TBDMS protection and deprotection.
Table 1: Relative Stability of Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data sourced from multiple references, providing a general trend.[1][4] |
Table 2: Typical Conditions for TBDMS Protection of Alcohols
| Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMSCl | Imidazole | DMF | 25 - 50 | 12 - 18 | >95 |
| TBDMSCl | Pyridine | CH₂Cl₂ | 25 | 12 - 24 | 85 - 95 |
| TBDMSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 - 25 | 0.5 - 2 | >90 |
| Yields are substrate-dependent.[4] |
Table 3: Common Reagents for TBDMS Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Selectivity Notes | Typical Yield (%) |
| TBAF (1.0 M) | THF | 0 - 25 | 0.5 - 18 h | Highly effective for most TBDMS ethers.[4][8] | >95 |
| HF·Pyridine | THF/Pyridine | 0 - 25 | 0.5 - 2 h | Can be buffered to control reactivity.[8] | >90 |
| Acetic Acid/H₂O/THF | THF | 25 - 45 | 12 - 24 h | Milder acidic conditions.[3] | 85 - 95 |
| Formic Acid (5-20%) | MeCN/H₂O | 25 | 1 - 5 h | Selective for primary over secondary TBDMS ethers.[9] | >95 (for primary) |
| SnCl₂ | Ethanol or neat (MW) | Reflux or MW | 0.1 - 2 h | Fast deprotection under microwave conditions.[10] | 80 - 90 |
| CuCl₂·2H₂O (cat.) | Acetone/H₂O | Reflux | 2 - 30 h | A mild, catalytic method.[11] | 80 - 99 |
| Yields and reaction times are highly dependent on the specific substrate and steric hindrance around the TBDMS ether. |
Experimental Protocols
The following sections provide detailed methodologies for the protection of a primary alcohol with TBDMSCl and its subsequent deprotection using TBAF.
Protocol 1: Protection of a Primary Alcohol using TBDMSCl and Imidazole
This protocol describes a general procedure for the silylation of a primary alcohol.
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or nitrogen source for inert atmosphere (optional but recommended)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).[3]
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.[3]
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.
Protocol 2: Deprotection of a TBDMS Ether using TBAF
This protocol provides a general method for the cleavage of a TBDMS ether using tetra-n-butylammonium fluoride.
Materials:
-
TBDMS-protected alcohol
-
Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 - 1.5 eq) dropwise to the stirred solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 4 hours.[8] Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Workflow Visualization
The general workflow for a protection-deprotection sequence involving a TBDMS group can be visualized as follows.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. scribd.com [scribd.com]
IUPAC name for 1-Octanol, tBDMS derivative
An In-depth Technical Guide to (tert-Butyldimethylsilyloxy)octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tert-butyldimethylsilyl (tBDMS) derivative of 1-Octanol, a common intermediate in organic synthesis. It includes its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and graphical representations of the synthetic workflow and reaction mechanism.
Compound Identification and Properties
The tBDMS derivative of 1-Octanol, formally known as (tert-Butyldimethylsilyloxy)octane, is a silyl ether. Silyl ethers are widely used as protecting groups for alcohols in multi-step organic synthesis due to their ease of formation and selective cleavage under specific conditions. The bulky tert-butyldimethylsilyl group provides significant steric hindrance, making the resulting silyl ether stable to a wide range of reagents and reaction conditions that would otherwise affect a free hydroxyl group.
IUPAC Name: tert-Butyl(dimethyl)(octyloxy)silane[1]
Other Names: 1-Octanol, tert-butyldimethylsilyl ether; 1-Octanol, tBDMS derivative[1]
Quantitative Data Summary
The following table summarizes key quantitative data for (tert-Butyldimethylsilyloxy)octane and its parent compounds.
| Property | (tert-Butyldimethylsilyloxy)octane | 1-Octanol | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| IUPAC Name | tert-Butyl(dimethyl)(octyloxy)silane | octan-1-ol[2] | tert-Butyl(chloro)di(methyl)silane[3] |
| Molecular Formula | C₁₄H₃₂OSi[1] | C₈H₁₈O[2] | C₆H₁₅ClSi[3] |
| Molecular Weight | 244.49 g/mol [1] | 130.23 g/mol | 150.72 g/mol [3] |
| Appearance | Colorless liquid (typical) | Clear, colorless liquid[2] | White solid[3] |
| Melting Point | - | -15 °C | 86-89 °C[3] |
| Boiling Point | - | 195 °C | 125 °C[4] |
| InChI | 1S/C14H32OSi/c1-7-8-9-10-11-12-13-15-16(5,6)14(2,3)4/h7-13H2,1-6H3[1] | 1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3[2] | 1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3[3] |
Experimental Protocol: Synthesis of (tert-Butyldimethylsilyloxy)octane
The following is a standard and reliable protocol for the silylation of 1-octanol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole as a base in dichloromethane (DCM) as the solvent. Imidazole acts as both a base to neutralize the HCl byproduct and as a catalyst.
Materials and Reagents:
-
1-Octanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-octanol (1.0 eq.).
-
Dissolution: Dissolve the 1-octanol in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add imidazole (2.5 eq.) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.
-
Silylation: Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) to the stirred solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude (tert-butyldimethylsilyloxy)octane can be purified by flash column chromatography on silica gel if necessary, typically eluting with a mixture of hexane and ethyl acetate.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of (tert-butyldimethylsilyloxy)octane.
Caption: Workflow for the synthesis of (tert-Butyldimethylsilyloxy)octane.
Reaction Mechanism
The diagram below outlines the generally accepted mechanism for the silylation of an alcohol using TBDMSCl and imidazole.
Caption: Mechanism of alcohol silylation catalyzed by imidazole.
References
In-Depth Technical Guide: Tert-butyl(dimethyl)(octyloxy)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl(dimethyl)(octyloxy)silane, a silyl ether with applications in organic synthesis and analytical chemistry. Due to the specificity of this compound, this guide leverages data from the well-studied tert-butyldimethylsilyl (TBDMS) group to infer its properties, synthesis, and applications.
Core Compound Data
Tert-butyl(dimethyl)(octyloxy)silane belongs to the family of silyl ethers, which are widely used in organic chemistry. The bulky tert-butyl group confers significant stability to the silyl ether, making it a robust protecting group for alcohols. The octyloxy group suggests applications where specific lipophilicity is desired.
Physicochemical Properties
Quantitative data for tert-butyl(dimethyl)(octyloxy)silane is summarized below. The molecular weight is calculated from its chemical formula, and other physical properties are estimated based on trends observed for analogous long-chain alkoxy silanes.
| Property | Value | Source |
| IUPAC Name | tert-butyl(dimethyl)(octyloxy)silane | - |
| Chemical Formula | C₁₄H₃₂OSi | Calculated |
| Molecular Weight | 244.50 g/mol | Calculated |
| Boiling Point | Estimated 250-270 °C | Analogical Estimation |
| Density | Estimated 0.85-0.89 g/mL | Analogical Estimation |
| Refractive Index | Estimated 1.43-1.45 | Analogical Estimation |
Synthesis of Tert-butyl(dimethyl)(octyloxy)silane
The synthesis of tert-butyl(dimethyl)(octyloxy)silane typically proceeds via the silylation of 1-octanol using a suitable silylating agent, most commonly tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base.
Experimental Protocol: Synthesis
Objective: To synthesize tert-butyl(dimethyl)(octyloxy)silane from 1-octanol and tert-butyldimethylsilyl chloride.
Materials:
-
1-Octanol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-octanol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.5 equivalents) in the same anhydrous solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure tert-butyl(dimethyl)(octyloxy)silane.
Application in Drug Development and Analysis
In drug development, silyl ethers play a crucial role as protecting groups for hydroxyl functionalities during multi-step syntheses. Furthermore, the conversion of polar drugs into their more volatile and thermally stable silyl ether derivatives is a common strategy for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This process, known as derivatization, improves chromatographic resolution and provides characteristic mass spectra for identification and quantification.
Experimental Protocol: Derivatization for GC-MS Analysis
Objective: To derivatize a model polar drug containing a hydroxyl group for GC-MS analysis using a silylating agent.
Materials:
-
Drug sample (e.g., a non-steroidal anti-inflammatory drug like ibuprofen)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)
-
GC vial with a screw cap and septum
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Accurately weigh a small amount of the drug sample (typically 1 mg) into a clean, dry GC vial.
-
Add 100 µL of the anhydrous solvent to dissolve the sample.
-
Add 100 µL of the silylating agent (e.g., BSTFA with 1% TMCS) to the vial.
-
Securely cap the vial and briefly vortex the mixture to ensure homogeneity.
-
Heat the vial at 60-70 °C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Analyze the derivatized sample using an appropriate GC temperature program and MS acquisition parameters. The resulting silyl ether will be more volatile and provide a clear chromatographic peak and mass spectrum.
Visualizations
Synthesis Workflow
Caption: Synthesis of tert-butyl(dimethyl)(octyloxy)silane.
Analytical Workflow for Drug Derivatization
Caption: GC-MS analysis of a drug via silylation.
Methodological & Application
Protocol for the Protection of Primary Alcohols using tert-Butyldimethylsilyl (TBDMS) Ether Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is of paramount importance. The hydroxyl group, being one of the most common and reactive functionalities, often requires temporary masking to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) ether is a widely employed protecting group for alcohols due to its ease of installation, stability under a broad range of reaction conditions, and facile cleavage under specific protocols. This application note provides a detailed protocol for the protection of primary alcohols as their TBDMS ethers, summarizes quantitative data for various reaction conditions, and illustrates the underlying reaction mechanism and experimental workflow.
The TBDMS group, introduced by E.J. Corey, offers significant steric hindrance, which contributes to its stability.[1][2] The most common method for the silylation of alcohols involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[1][3] This method is generally high-yielding and proceeds under mild conditions.[1]
Reaction Mechanism and Experimental Workflow
The protection of a primary alcohol with TBDMS-Cl is a nucleophilic substitution reaction at the silicon atom. The reaction is catalyzed by a base, such as imidazole, which is believed to activate the silylating agent.[1] The generally accepted mechanism involves the formation of a more reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which is then attacked by the alcohol.[1]
Below are diagrams illustrating the signaling pathway of the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism for the TBDMS protection of a primary alcohol.
Caption: General experimental workflow for TBDMS protection.
Data Presentation: Quantitative Analysis of Reaction Conditions
The following table summarizes various conditions for the TBDMS protection of primary alcohols, providing a comparative overview of reagents, solvents, reaction times, temperatures, and reported yields.
| Substrate (Primary Alcohol) | Silylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Alcohols | TBDMS-Cl (1.2) | Imidazole (2.5) | DMF | 25 | 10 | High | [1][3] |
| Diol | TBDMS-Cl (1.0) | Imidazole (excess) | DMF | 50 | 17 | 100 (di-protected) | [4] |
| Benzyl alcohol | TBDMS-Cl | Imidazole | DMF | RT | - | - | [3] |
| Primary alcohol in diol | TBDMS-Cl | N-Methylimidazole, I2 | Various | RT | - | >95 (mono-protected) | [5] |
| Functionalized Alcohols | TBDMS-Cl | Imidazole | DMF | RT | Overnight | 20-35 (in a specific challenging case) | [3] |
Note: "High" yield is as reported in the original literature without a specific percentage. Reaction times and yields can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Standard Protocol for TBDMS Protection of a Primary Alcohol
This protocol is based on the widely accepted procedure developed by E.J. Corey and is suitable for a wide range of primary alcohols.[1][3]
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent) and imidazole (2.5 equivalents).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TBDMS-Cl (1.2 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (or another suitable organic solvent) three times.
-
Combine the organic layers and wash successively with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure TBDMS-protected primary alcohol.
Conclusion
The TBDMS protection of primary alcohols is a robust and reliable transformation in organic synthesis. The standard protocol using TBDMS-Cl and imidazole in DMF provides high yields for a variety of substrates. The reaction is generally straightforward to perform and the resulting TBDMS ethers exhibit excellent stability towards a wide range of reagents. By understanding the reaction mechanism and having access to detailed protocols and comparative data, researchers can effectively utilize this essential protecting group strategy in their synthetic endeavors.
References
Application Note and Protocol: Silylation of 1-Octanol using TBDMSCl and Imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the development of complex drug molecules. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. The tert-butyldimethylsilyl (TBDMS) group, introduced by Corey, is a popular choice for the protection of primary alcohols due to its steric bulk, which imparts greater stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.
This application note provides a detailed protocol for the silylation of the primary alcohol, 1-octanol, using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole. Imidazole serves as a base to deprotonate the alcohol and as a catalyst to facilitate the reaction. The resulting product, tert-butyldimethyl(octyloxy)silane, is a stable protected form of 1-octanol that can be carried through subsequent synthetic steps and later deprotected under mild conditions.
Reaction Scheme
1-Octanol TBDMSCl tert-butyldimethyl(octyloxy)silane
Quantitative Data Summary
The following table summarizes the key quantitative data for the silylation of 1-octanol with TBDMSCl and imidazole.
| Parameter | Value |
| Reactants | |
| 1-Octanol | 1.0 equivalent |
| TBDMSCl | 1.2 equivalents |
| Imidazole | 2.5 equivalents |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Product Information | |
| Product Name | tert-butyldimethyl(octyloxy)silane |
| Appearance | Colorless oil |
| Molecular Formula | C₁₄H₃₂OSi |
| Molecular Weight | 244.50 g/mol |
| Yield | High |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 300 MHz) δ | 3.59 (t, J = 6.6 Hz, 2H), 1.51 (m, 2H), 1.28 (m, 10H), 0.88 (t, J = 6.3 Hz, 3H), 0.87 (s, 9H), 0.03 (s, 6H)[1] |
| ¹³C NMR (CDCl₃) δ | 63.3, 33.0, 31.9, 29.5, 29.3, 26.0, 25.8, 22.7, 18.4, 14.1, -5.2 |
| IR (neat, cm⁻¹) | 2956, 2927, 2856, 1463, 1255, 1105, 836, 775 |
| Mass Spec (EI, m/z) | 187 [M - C₄H₉]⁺, 131, 75 |
Experimental Protocol
This protocol details the procedure for the silylation of 1-octanol using TBDMSCl and imidazole in DMF.
Materials:
-
1-Octanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-octanol (1.0 eq.).
-
Solvent and Reagents: Dissolve the 1-octanol in anhydrous DMF. To this solution, add imidazole (2.5 eq.) and stir until it dissolves.
-
Addition of TBDMSCl: Slowly add TBDMSCl (1.2 eq.) to the reaction mixture at room temperature. A white precipitate of imidazole hydrochloride will form.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 1-octanol spot.
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.
-
Separate the layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Logical Workflow of the Silylation Protocol
Caption: Experimental workflow for the silylation of 1-octanol.
Signaling Pathway of the Silylation Reaction
The reaction proceeds through a nucleophilic substitution mechanism at the silicon center. Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, forming the more nucleophilic alkoxide, and it can also act as a nucleophilic catalyst to form a highly reactive silyl-imidazolium intermediate.
Caption: Simplified mechanism of imidazole-catalyzed silylation.
References
Application Note: High-Efficiency Synthesis of 1-Octanol TBDMS Ether with TBSOTf
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing their unintended reaction. The tert-butyldimethylsilyl (TBDMS or TBS) ether is a popular choice for alcohol protection due to its robust stability across a wide range of chemical conditions and its selective removal under mild protocols.[1] While tert-butyldimethylsilyl chloride (TBSCl) is commonly employed, tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) serves as a significantly more powerful silylating agent.[2] This heightened reactivity facilitates the efficient protection of sterically hindered alcohols and enables the rapid silylation of primary alcohols, such as 1-octanol. The reaction often proceeds to completion in under an hour at low temperatures.
This application note provides a detailed protocol for the synthesis of 1-(tert-butyldimethylsilyloxy)octane from 1-octanol utilizing TBSOTf in the presence of 2,6-lutidine, a non-nucleophilic base, in dichloromethane (DCM).[2]
Reaction Scheme
The silylation of 1-octanol proceeds as follows:

Data Presentation
The following table summarizes the reagents, their properties, and the stoichiometry for a representative 10 mmol scale reaction.
Table 1: Reagent Stoichiometry and Properties
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 1-Octanol | 130.23 | 1.0 | 10.0 | 1.30 | 1.58 | 0.824 |
| 2,6-Lutidine | 107.15 | 1.2 | 12.0 | 1.29 | 1.40 | 0.918 |
| TBSOTf | 264.32 | 1.1 | 11.0 | 2.91 | 2.44 | 1.191 |
| Dichloromethane | 84.93 | - | - | - | 50 | 1.326 |
Note: This reaction is known for high efficiency, with typical yields exceeding 95%.
Experimental Protocol
Materials and Reagents
-
1-Octanol (≥99%)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, ≥98%)
-
2,6-Lutidine (≥99%, anhydrous)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexane and Ethyl Acetate (HPLC grade)
Equipment
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Septa, needles, and syringes
-
Ice-water bath
-
Magnetic stirrer plate
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard glassware for flash column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Reaction Procedure
-
Inert Setup: A 100 mL round-bottom flask containing a magnetic stir bar is fitted with a rubber septum and purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Charge the flask with 1-octanol (1.30 g, 10.0 mmol) and 50 mL of anhydrous dichloromethane. Add 2,6-lutidine (1.40 mL, 12.0 mmol) to the solution via syringe.
-
Cooling: Immerse the flask in an ice-water bath to cool the stirred solution to 0 °C.
-
TBSOTf Addition: Add TBSOTf (2.44 mL, 11.0 mmol) dropwise to the cold solution over a period of 5-10 minutes. The formation of a white precipitate (lutidinium triflate) is expected.
-
Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC), using a 95:5 Hexane:Ethyl Acetate mixture as the eluent. The reaction is generally complete within 30 to 60 minutes.
Workup Procedure
-
Quenching: Upon complete consumption of the starting material as confirmed by TLC, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Extraction: Remove the flask from the ice bath and transfer the contents to a 250 mL separatory funnel. Allow the mixture to warm to room temperature and separate the organic layer. Extract the aqueous phase with two additional 20 mL portions of dichloromethane.
-
Washing: Combine all organic layers and wash them sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
The crude oil is purified by flash column chromatography on silica gel.
-
Elute the column with 100% hexane. The product is typically non-polar, but a gradient of ethyl acetate in hexane can be used if necessary to elute any impurities.
-
Combine the fractions containing the pure product, as identified by TLC, and concentrate them in vacuo to yield 1-(tert-butyldimethylsilyloxy)octane as a pure, colorless oil.
Characterization Data
-
Appearance: Colorless oil
-
Molecular Weight: 244.49 g/mol [2]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): Expected chemical shifts are approximately 3.60 (t, 2H, -CH₂-O-), 1.55 (m, 2H), 1.29 (m, 10H), 0.88 (superimposed s and t, 12H, t-Bu-Si & -CH₃), 0.05 (s, 6H, -Si-(CH₃)₂).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): Expected chemical shifts are approximately 63.5 (-CH₂-O-), 33.0, 32.0, 29.5, 29.4, 26.0, 25.8, 22.8, 18.5 (-C(CH₃)₃), 14.2 (-CH₂-CH₃), -5.2 (-Si-(CH₃)₂).
-
Mass Spectrometry (EI): The mass spectrum shows a molecular ion (M⁺) peak at m/z = 244. A characteristic major fragment is observed at m/z = 187, corresponding to the loss of a tert-butyl group [M - C₄H₉]⁺.[2]
Visualization of Experimental Workflow
Caption: Experimental workflow for the silylation of 1-octanol.
Safety Precautions
-
All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Standard personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn.
-
TBSOTf is highly reactive, corrosive, and moisture-sensitive. It should be handled with extreme care under an inert atmosphere.
-
2,6-Lutidine is a flammable liquid with a strong, unpleasant odor. Ensure it is handled exclusively within a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All exposure routes (inhalation, skin contact) should be minimized.
Disclaimer: This protocol is designed for use by individuals with formal training in synthetic organic chemistry. All procedures must be carried out with rigorous adherence to institutional safety guidelines.
References
Application Notes and Protocols: Deprotection of 1-Octanol tert-Butyldimethylsilyl (TBDMS) Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyldimethylsilyl (TBDMS) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation, stability under a range of reaction conditions, and selective removal.[1][2] The deprotection of TBDMS ethers to regenerate the parent alcohol is a crucial step in many synthetic routes. This document provides detailed protocols for the deprotection of 1-octanol TBDMS ether, a representative primary alkyl silyl ether, using common and effective methods. The selection of the deprotection method often depends on the presence of other functional groups in the molecule and the desired level of selectivity.[1][3]
Deprotection Mechanisms
The cleavage of the silicon-oxygen bond in TBDMS ethers can be achieved under acidic or fluoride-mediated conditions.
-
Acidic Deprotection: This mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom. This leads to a pentacoordinate silicon intermediate that subsequently breaks down to release the alcohol and a silyl byproduct.[1]
-
Fluoride-Mediated Deprotection: Fluoride ions exhibit a high affinity for silicon, forming a strong Si-F bond, which is the thermodynamic driving force for this reaction. The fluoride ion attacks the silicon atom to form a pentacoordinate intermediate, which then collapses to liberate the alkoxide and the corresponding fluorosilane.[1][4]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for the deprotection of TBDMS ethers, with expected outcomes for a primary substrate like 1-octanol TBDMS ether. The data is compiled from general protocols and examples found in the literature.[3][5][6][7][8]
| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | 2 - 18 h | >95 | Very common and effective method.[1][5] Can be basic, potentially causing side reactions with base-sensitive substrates.[6] |
| Hydrofluoric acid (HF) - Pyridine | THF/Pyridine | 0 - Room Temp | 2 - 3 h | >90 | Effective, but HF is highly corrosive and toxic.[5] |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Room Temp | 30 min | >90 | Mild acidic conditions, good for selective deprotection.[1][5] |
| Iron(III) Tosylate (Fe(OTs)₃·6H₂O) | Methanol | Room Temp | 2 h | ~95 | Mild and chemoselective catalytic method.[6] |
| Oxone | 50% aq. Methanol | Room Temp | 2.5 - 3 h | >90 | Selectively cleaves primary TBDMS ethers.[7] |
| Stannous chloride (SnCl₂) | Ethanol or Water | Reflux | 1 - 2 h | 83 - 90 | Can also be performed solvent-free under microwave irradiation.[8] |
Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF) in THF
This is one of the most common and generally effective methods for TBDMS deprotection.[1][5]
Materials:
-
1-Octanol TBDMS ether
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-octanol TBDMS ether (1.0 equiv) in anhydrous THF (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TBAF (1.0 M in THF, 1.2 equiv) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-octanol.
Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS) in Methanol
This method employs mild acidic conditions and is particularly useful when other acid-sensitive or base-labile groups are present.[1][5]
Materials:
-
1-Octanol TBDMS ether
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-octanol TBDMS ether (1.0 equiv) in anhydrous methanol (approximately 0.5 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Add a catalytic amount of PPTS (0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 30 minutes to 2 hours).
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude 1-octanol via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Visualizations
Caption: General workflow for the deprotection of 1-Octanol TBDMS ether.
Caption: Simplified logical relationship of TBDMS deprotection pathways.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. scholars.iwu.edu [scholars.iwu.edu]
- 7. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Note: TBAF-Mediated Deprotection of TBDMS-Protected 1-Octanol
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of introduction, stability under a range of reaction conditions, and facile cleavage.[1][2] Tetrabutylammonium fluoride (TBAF) is the most common reagent for the removal of TBDMS ethers.[3][4] The fluoride ion acts as a strong nucleophile, attacking the silicon atom and leading to the cleavage of the silicon-oxygen bond to regenerate the alcohol.[5] This application note provides a detailed protocol for the deprotection of 1-(tert-butyldimethylsilyloxy)octane to yield 1-octanol using TBAF, including reaction conditions, work-up procedures, and expected outcomes.
Reaction Mechanism
The deprotection of a TBDMS ether with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which then breaks down to release the corresponding alcohol and tert-butyldimethylsilyl fluoride. The tetrabutylammonium cation helps to solubilize the fluoride ion in organic solvents.[5]
Experimental Protocols
This section details two common protocols for the deprotection of TBDMS-protected 1-octanol using TBAF: a standard protocol with a traditional aqueous work-up and a protocol with an improved non-aqueous work-up for cases where the product may be water-soluble or to simplify purification.
Protocol 1: Standard TBAF Deprotection with Aqueous Work-up
This protocol is suitable for general applications where the product, 1-octanol, can be easily separated from an aqueous phase.
Materials:
-
1-(tert-butyldimethylsilyloxy)octane
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(tert-butyldimethylsilyloxy)octane (1.0 equiv) in anhydrous THF (0.1 M), add TBAF (1.1 equiv, 1.0 M solution in THF) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 16 hours.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure 1-octanol.
Protocol 2: TBAF Deprotection with Non-Aqueous Work-up
This protocol is advantageous for removing TBAF residues without an aqueous extraction, which can be beneficial if the product has some water solubility or to avoid emulsions.[7]
Materials:
-
1-(tert-butyldimethylsilyloxy)octane
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Strong acid cation exchange resin (e.g., DOWEX 50WX8-400)
-
Calcium carbonate (CaCO₃), powdered
-
Celite
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(tert-butyldimethylsilyloxy)octane (1.0 equiv) in anhydrous THF (0.1 M), add TBAF (1.5 equiv, 1.0 M solution in THF) at room temperature.[7]
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.[7]
-
After completion, add methanol (approximately 1.5 times the volume of THF), followed by a strong acid cation exchange resin (e.g., DOWEX 50WX8-400, ~7.5 g per mmol of TBAF) and powdered calcium carbonate (~2.5 g per mmol of TBAF).[7]
-
Stir the resulting suspension vigorously for 1 hour at room temperature.[7]
-
Filter the mixture through a pad of Celite, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the deprotection of 1-(tert-butyldimethylsilyloxy)octane to 1-octanol using the protocols described above. Yields are typically high for primary alcohols.
| Protocol | Equivalents of TBAF | Solvent | Reaction Time (hours) | Work-up Method | Typical Yield | Purity |
| 1 | 1.1 | THF | 2 - 16 | Aqueous | >95% | >98% |
| 2 | 1.5 | THF | 2 - 4 | Non-Aqueous Resin/CaCO₃ | >95% | >98% |
Note: Reaction times can vary based on the concentration and the specific batch of TBAF solution. Purity is determined after column chromatography.
Visualization of Experimental Workflows
Caption: Experimental workflows for TBAF-mediated deprotection of TBDMS-protected 1-octanol.
Discussion
The deprotection of TBDMS-protected primary alcohols such as 1-octanol with TBAF is generally a high-yielding and reliable transformation. The choice between the standard aqueous work-up and the non-aqueous work-up depends on the scale of the reaction and the properties of the product. The non-aqueous work-up is particularly effective for larger scale reactions where emulsions can be problematic and for substrates that may have some water solubility.[7]
It is important to note that commercial solutions of TBAF in THF contain a small amount of water, and the reagent is basic.[8] For substrates that are sensitive to basic conditions, the use of TBAF buffered with acetic acid may be necessary to avoid side reactions and decomposition of the product.[8] However, for a simple primary alcohol like 1-octanol, this is typically not a concern.
Safety Precautions
-
TBAF is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).[4]
-
All manipulations should be carried out in a well-ventilated fume hood.
-
THF is a flammable solvent.
-
Avoid contact of TBAF with strong acids, as this can liberate toxic hydrogen fluoride gas.[9]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. scholars.iwu.edu [scholars.iwu.edu]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cssp.chemspider.com [cssp.chemspider.com]
- 9. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Acidic Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers
Introduction
The tert-butyldimethylsilyl (TBDMS) group is one of the most widely utilized protecting groups for hydroxyl functionalities in organic synthesis. Its popularity stems from the ease of introduction, general stability to a wide range of non-acidic reaction conditions, and the multitude of methods available for its removal. Acid-catalyzed deprotection represents a major strategy for the cleavage of TBDMS ethers, offering a range of reagents with varying degrees of reactivity and selectivity. This allows for the tailored removal of the TBDMS group in the presence of other sensitive functional groups and protecting groups.
This document provides a comprehensive overview of various acidic conditions for the deprotection of TBDMS ethers, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
Data Presentation: Acidic Reagents for TBDMS Ether Deprotection
The following table summarizes various acidic reagents and their typical reaction conditions for the deprotection of TBDMS ethers, providing a comparative overview of their efficiency and selectivity.
| Reagent/Catalyst | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Acetyl Chloride (catalytic) | Primary, Secondary, Phenolic | Methanol | Room Temp | 0.5 - 2 h | >90 | Mild and efficient; tolerates many other protecting groups.[1][2] |
| p-Toluenesulfonic acid (PTSA) | Primary, Secondary | Methanol | 0 | 1 - 2 h | High | A common and cost-effective method.[3] |
| Formic Acid (5-10%) | Triethylsilyl (TES) ethers | Methanol | Room Temp | 1 - 2 h | >90 | Highly selective for TES over TBDMS ethers.[4] |
| Iron(III) Tosylate (Fe(OTs)₃) | Primary, Secondary, Tertiary | Methanol | Room Temp | 0.5 - 3 h | 85-98 | Chemoselective; does not affect phenolic TBDMS, TBDPS, or Boc groups.[5][6] |
| Boron Trichloride (BCl₃) | Primary TBDMS ethers | THF | -78 to 25 | 0.2 - 6.6 h | 63-83 | Regioselective for primary TBDMS ethers in the presence of secondary ones.[7] |
| Zirconium(IV) Chloride (ZrCl₄) | Primary, Secondary, Phenolic | Acetonitrile | Room Temp | 20 - 45 min | >90 | Fast and high-yielding; compatible with acid- and base-sensitive groups.[5][8][9] |
| Oxone® in aq. Methanol | Primary TBDMS ethers | 50% aq. Methanol | Room Temp | 1 - 4 h | 85-95 | Selective for primary over secondary, tertiary, and phenolic TBDMS ethers.[1] |
| N-Iodosuccinimide (NIS) (catalytic) | Aliphatic TBDMS ethers | Methanol | Room Temp | 0.5 - 2 h | >90 | Selective for alcoholic TBDMS ethers in the presence of phenolic ones.[1] |
| Stannous Chloride (SnCl₂) | Primary, Secondary, Phenolic | Ethanol or Water | Reflux | 0.5 - 1 h | 80-90 | Can also be performed under microwave irradiation in solvent-free conditions.[10] |
| Hafnium(IV) Triflate (Hf(OTf)₄) | Primary, Secondary, Tertiary, Aryl | Methanol | Room Temp | 0.5 - 5 h | >90 | Highly potent catalyst allowing for regioselective deprotection.[1] |
| Potassium Hydrogen Fluoride (KHF₂) | Phenolic TBDMS ethers | Methanol | Room Temp | 0.5 - 2.5 h | >90 | Highly selective for phenolic TBDMS ethers.[11] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection using Catalytic Acetyl Chloride in Methanol
This protocol is a mild and highly efficient method for the deprotection of a wide range of TBDMS ethers.[1][2]
Materials:
-
TBDMS-protected compound
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equiv) in anhydrous methanol (0.1 - 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetyl chloride (0.1 - 0.2 equiv) to the stirred solution. Caution: Acetyl chloride reacts exothermically with methanol to generate HCl in situ.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Selective Deprotection of Primary TBDMS Ethers using Oxone®
This method allows for the selective deprotection of primary TBDMS ethers in the presence of secondary, tertiary, and phenolic TBDMS ethers.[1]
Materials:
-
TBDMS-protected compound
-
Methanol (MeOH)
-
Deionized water
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equiv) in a 1:1 mixture of methanol and water (0.1 M).
-
Add Oxone® (1.0 - 1.5 equiv) to the solution at room temperature.
-
Stir the mixture vigorously and monitor the reaction by TLC. The reaction is typically complete in 1 to 4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by flash column chromatography as needed.
Protocol 3: Deprotection using Iron(III) Tosylate for Chemoselective Cleavage
This protocol is notable for its chemoselectivity, leaving TBDPS ethers and Boc protecting groups intact.[5][6]
Materials:
-
TBDMS-protected compound
-
Methanol (MeOH)
-
Iron(III) tosylate hexahydrate (Fe(OTs)₃·6H₂O)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equiv) in methanol (0.2 - 0.3 M).
-
Add iron(III) tosylate hexahydrate (0.02 - 0.05 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Reaction times typically range from 30 minutes to 3 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Mandatory Visualizations
Mechanism of Acidic TBDMS Deprotection
The diagram below illustrates the general mechanism for the acid-catalyzed deprotection of a TBDMS ether. The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.
Caption: General mechanism of acid-catalyzed TBDMS ether deprotection.
General Experimental Workflow for TBDMS Deprotection
The following diagram outlines the typical workflow for performing a TBDMS deprotection reaction in the laboratory.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.iwu.edu [scholars.iwu.edu]
- 7. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-(tert-Butyldimethylsilyloxy)octane in Organic Synthesis
Introduction
1-(tert-Butyldimethylsilyloxy)octane, the tert-butyldimethylsilyl (TBDMS) ether of 1-octanol, is a versatile protected alcohol used in multi-step organic synthesis. The TBDMS group provides robust protection for the hydroxyl functionality, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the alcohol. Its stability under various conditions, coupled with the mild and efficient methods for its removal, makes it a valuable tool for researchers, particularly in the fields of natural product synthesis and drug development.
This document provides detailed application notes and protocols for the use of 1-(tert-butyldimethylsilyloxy)octane in organic synthesis, focusing on its role as a key intermediate in the synthesis of complex molecules.
Application Note: Protecting Group in Multi-Step Synthesis
The primary application of 1-(tert-butyldimethylsilyloxy)octane is as a protected form of 1-octanol. The TBDMS group is stable to a variety of reagents and reaction conditions that would otherwise react with a free alcohol, including organometallic reagents, mild oxidants and reductants, and many acidic and basic conditions. This stability allows for the sequential modification of other functional groups within a molecule.
A key advantage of the TBDMS protecting group is its selective removal under mild conditions, most commonly using fluoride ion sources such as tetrabutylammonium fluoride (TBAF), or acidic conditions. This orthogonality allows for the deprotection of the TBDMS ether without affecting other protecting groups that may be present in the molecule.
Application Example: Synthesis of the Insect Pheromone (-)-Frontalin
A notable application of a TBDMS-protected alcohol is demonstrated in the enantioselective synthesis of (-)-frontalin, an aggregation pheromone of the southern pine beetle. In this multi-step synthesis, a TBDMS-protected alcohol serves as a key intermediate, enabling the construction of the target molecule with high stereocontrol. The following sections detail the experimental protocols for the key steps involving the TBDMS-protected intermediate.
Experimental Protocols
1. Protection of 1-Octanol as 1-(tert-Butyldimethylsilyloxy)octane
This protocol describes the synthesis of the TBDMS ether of 1-octanol, a foundational step for its use in further synthetic transformations.
Reaction Scheme:
Caption: Protection of 1-Octanol.
Procedure:
-
To a solution of 1-octanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added imidazole (2.5 eq).
-
The solution is stirred at room temperature until the imidazole has dissolved.
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) is added portion-wise to the solution.
-
The reaction mixture is stirred at room temperature for 12-16 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water and the product is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-(tert-butyldimethylsilyloxy)octane.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Yield (%) |
| 1-Octanol | 130.23 | 1.0 | - |
| Imidazole | 68.08 | 2.5 | - |
| TBDMS-Cl | 150.73 | 1.2 | - |
| 1-(tert-Butyldimethylsilyloxy)octane | 244.48 | - | >95 |
2. Application in the Synthesis of a Key Intermediate for (-)-Frontalin
This protocol outlines the use of a TBDMS-protected bromoalcohol in a Grignard reaction, a critical step in the construction of the carbon skeleton of (-)-frontalin. While this example uses a shorter chain analogue, the principle and procedure are directly applicable to derivatives of 1-(tert-butyldimethylsilyloxy)octane.
Reaction Workflow:
Caption: Synthesis of a diol intermediate for (-)-Frontalin.
Procedure:
-
Grignard Reagent Formation: Magnesium turnings (1.5 eq) are placed in a flame-dried flask under an inert atmosphere. A crystal of iodine is added. A solution of the TBDMS-protected bromoalcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.
-
Reaction with Acetone: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of anhydrous acetone (1.1 eq) in THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Deprotection: The crude tertiary alcohol is dissolved in THF. Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the diol intermediate.
Quantitative Data (for a representative reaction):
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 & 2 | TBDMS-protected bromoalcohol, Acetone | Mg, THF; then Acetone | Tertiary Alcohol Intermediate | ~85 |
| 4 | Tertiary Alcohol Intermediate | TBAF, THF | Diol Intermediate | ~90 |
3. Deprotection of 1-(tert-Butyldimethylsilyloxy)octane
This protocol describes a general and efficient method for the removal of the TBDMS group to regenerate the free alcohol, 1-octanol.
Reaction Scheme:
Caption: Deprotection of TBDMS-protected 1-octanol.
Procedure:
-
To a solution of 1-(tert-butyldimethylsilyloxy)octane (1.0 eq) in THF (0.2 M) is added a 1M solution of TBAF in THF (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude 1-octanol can be purified by flash column chromatography if necessary.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Yield (%) |
| 1-(tert-Butyldimethylsilyloxy)octane | 244.48 | 1.0 | - |
| TBAF | ~261.47 | 1.1 | - |
| 1-Octanol | 130.23 | - | >95 |
Conclusion
1-(tert-Butyldimethylsilyloxy)octane is a valuable protected alcohol in organic synthesis. Its stability and the ease of its selective removal allow for the execution of complex synthetic sequences. The protocols provided herein offer a guide for the protection of 1-octanol, its application in a key synthetic transformation, and its subsequent deprotection. These methods are broadly applicable and can be adapted for the synthesis of a wide range of target molecules in academic and industrial research.
Application Note: GC-MS Analysis of tert-Butyldimethylsilyl (tBDMS) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, organic acids, steroids, and catecholamines, are non-volatile due to the presence of polar functional groups (-OH, -COOH, -NH2, -SH). Chemical derivatization is a crucial step to increase the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.
One of the most robust and versatile derivatization methods involves the use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (tBDMS) derivatives. This application note provides detailed protocols for the tBDMS derivatization of various compound classes and their subsequent analysis by GC-MS.
Advantages of tBDMS Derivatization:
-
Versatility: A single derivatization step can be applied to a wide range of functional groups, including alcohols, carboxylic acids, amines, thiols, and hydroxylamines.[1][2]
-
Stability: tBDMS derivatives are significantly more stable towards hydrolysis compared to their trimethylsilyl (TMS) counterparts, allowing for easier sample handling and analysis.
-
Simplified Sample Preparation: The derivatization is often a simple, one-step reaction.[1][2]
-
Characteristic Mass Spectra: tBDMS derivatives produce characteristic fragmentation patterns in mass spectrometry, often with a prominent ion at [M-57]+, corresponding to the loss of a tert-butyl group, which aids in compound identification.
-
Direct Analysis: In many cases, the reaction mixture can be directly injected into the GC-MS system without further purification.[1][2]
Experimental Protocols
Derivatization of Amino Acids
This protocol is suitable for the analysis of free amino acids in biological fluids and protein hydrolysates.
Materials:
-
Sample containing amino acids (e.g., dried extract of plasma, urine, or protein hydrolysate)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Internal standard solution (e.g., Norvaline or other non-naturally occurring amino acid)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Transfer a known amount of the sample (typically 10-100 µL of a liquid sample or the dried extract thereof) to a clean, dry GC vial. If starting from a liquid sample, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA. For samples that are difficult to dissolve, 25 µL of anhydrous pyridine can be added.
-
Internal Standard: Add an appropriate amount of the internal standard solution.
-
Reaction: Tightly cap the vial and heat at 70-100°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the supernatant into the GC-MS system.
Derivatization of Organic Acids
This protocol is applicable for the analysis of organic acids in various matrices, including urine and cell culture media.
Materials:
-
Sample containing organic acids (e.g., dried urine extract)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Pyridine, anhydrous
-
Internal standard solution (e.g., a stable isotope-labeled organic acid)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Transfer the dried sample extract to a GC vial.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA to the vial.
-
Internal Standard: Spike the sample with the internal standard.
-
Reaction: Securely cap the vial and heat at 60°C for 30 minutes.
-
Cooling: Let the vial cool to room temperature before analysis.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
Derivatization of Steroids
This protocol is a general guideline for the derivatization of steroids containing hydroxyl and keto groups. For some steroids, a preliminary methoximation step may be necessary to derivatize keto groups.
Materials:
-
Sample containing steroids (dried extract)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (tBDMCS)
-
Acetonitrile (ACN), anhydrous
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample extract in the GC vial is completely dry.
-
Reagent Addition: Add 100 µL of a 1:1 (v/v) mixture of anhydrous acetonitrile and MTBSTFA (+1% tBDMCS).
-
Reaction: Tightly seal the vial and heat at 60-80°C for 60 minutes.
-
Cooling: Cool the vial to room temperature.
-
Analysis: The sample is ready for injection into the GC-MS.
GC-MS Methodology
The following are general GC-MS parameters that can be used as a starting point for the analysis of tBDMS derivatives. Optimization may be required based on the specific analytes and instrument.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250-280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | Initial: 80-100°C, hold for 2 minRamp 1: 5-10°C/min to 200°CRamp 2: 10-20°C/min to 300-320°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-700 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative Data for tBDMS Derivatives
The following tables summarize quantitative data for various classes of compounds derivatized with tBDMS and analyzed by GC-MS. Please note that retention times (RT) are highly dependent on the specific GC column, oven temperature program, and other chromatographic conditions and should be used as a general guide.
Table 1: Amino Acids
| Compound | Molecular Weight (Da) | RT (min) | Characteristic Ions (m/z) | LOD (mg/100g) | LOQ (mg/100g) |
| Alanine | 89.09 | ~10-12 | 260, 158 | 0.02 | 0.08 |
| Valine | 117.15 | ~12-14 | 288, 186 | 0.01 | 0.04 |
| Leucine | 131.17 | ~13-15 | 302, 200 | 0.01 | 0.04 |
| Isoleucine | 131.17 | ~13-15 | 302, 200 | 0.01 | 0.05 |
| Proline | 115.13 | ~14-16 | 286, 184 | 0.03 | 0.10 |
| Serine | 105.09 | ~15-17 | 348, 246 | 0.04 | 0.12 |
| Threonine | 119.12 | ~15-17 | 362, 260 | 0.03 | 0.09 |
| Aspartic Acid | 133.10 | ~18-20 | 404, 302 | 0.05 | 0.15 |
| Glutamic Acid | 147.13 | ~20-22 | 418, 316 | 0.06 | 0.20 |
| Phenylalanine | 165.19 | ~22-24 | 336, 234 | 0.02 | 0.07 |
| Tyrosine | 181.19 | ~25-27 | 466, 364 | 0.10 | 0.35 |
LOD and LOQ data adapted from a study on free amino acids in animal source food.[3]
Table 2: Organic Acids
| Compound | Molecular Weight (Da) | RT (min) | Characteristic Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Lactic Acid | 90.08 | ~10-12 | 233, 117 | 5 | 15 |
| Pyruvic Acid | 88.06 | ~11-13 | 231, 117 | 2 | 6 |
| Succinic Acid | 118.09 | ~16-18 | 289, 173 | 3 | 10 |
| Fumaric Acid | 116.07 | ~17-19 | 287, 171 | 3 | 9 |
| Malic Acid | 134.09 | ~19-21 | 377, 261 | 4 | 12 |
| Citric Acid | 192.12 | ~23-25 | 593, 477 | 7 | 20 |
LOD and LOQ values are estimated based on typical instrument performance and may vary.
Table 3: Neurotransmitters and Metabolites
| Compound | Molecular Weight (Da) | RT (min) | Characteristic Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| GABA | 103.12 | ~14-16 | 246, 144 | - | - |
| Dopamine | 153.18 | ~22-24 | 454, 352 | - | - |
| Homovanillic acid (HVA) | 182.17 | ~21-23 | 341, 225 | 0.5 | 1.5 |
| Vanillylmandelic acid (VMA) | 198.17 | ~24-26 | 457, 341 | 1.0 | 3.0 |
| 5-Hydroxyindoleacetic acid (5-HIAA) | 191.18 | ~26-28 | 434, 318 | 0.2 | 0.6 |
LOD and LOQ data for HVA, VMA, and 5-HIAA are representative values and may vary.
Visualizations
Caption: General workflow for GC-MS analysis of tBDMS derivatives.
Caption: General reaction scheme for tBDMS derivatization.
Conclusion
The derivatization of polar analytes to their corresponding tBDMS ethers and esters is a highly effective strategy for their analysis by GC-MS. The resulting derivatives exhibit excellent stability and produce characteristic mass spectra, facilitating both qualitative and quantitative analysis. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technique for the analysis of a wide range of compounds in complex matrices.
References
Application Notes and Protocols: Utilizing 1-Octanol TBDMS Ether in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of hydroxyl protection, offering a robust shield for alcohols under a wide range of reaction conditions, yet allowing for mild and selective removal. The TBDMS ether of 1-octanol, tert-butyl(octyloxy)dimethylsilane, serves as a versatile intermediate, enabling chemists to perform transformations on other parts of a molecule without affecting the primary alcohol functionality.
These application notes provide detailed protocols for the synthesis of 1-octanol TBDMS ether, its application in a classic Williamson ether synthesis, and its subsequent deprotection. The presented data and workflows are designed to guide researchers in the effective implementation of this valuable synthetic strategy.
Core Applications
The primary application of converting 1-octanol to its TBDMS ether is to mask the reactivity of the hydroxyl group. This protection strategy is essential in scenarios such as:
-
Grignard Reactions: Preventing the acidic proton of the alcohol from quenching the Grignard reagent.
-
Oxidations: Protecting the primary alcohol from being oxidized while other functional groups are targeted.
-
Nucleophilic Additions: Allowing for the selective reaction of other nucleophiles in the molecule.
-
Williamson Ether Synthesis: Preventing self-condensation and enabling the selective formation of ethers, as detailed in this note.
The TBDMS group is favored for its stability under basic, nucleophilic, and organometallic conditions, while being readily cleaved by fluoride ions or acidic conditions.[1]
Experimental Protocols
Herein, we detail a three-step synthetic sequence demonstrating the utility of 1-octanol TBDMS ether:
-
Protection: Synthesis of tert-butyl(octyloxy)dimethylsilane.
-
Functionalization: Williamson ether synthesis to form octyl benzyl ether.
-
Deprotection: Removal of the TBDMS group to yield the final ether product.
Protocol 1: Protection of 1-Octanol with TBDMSCl
This protocol outlines the silylation of 1-octanol to form its TBDMS ether. The use of imidazole as a base is a standard and effective method for this transformation.
Reaction Scheme:
TBDMSO-(CH2)7-CH3 + NaH --(THF)--> [TBDMSO-(CH2)7-CH3]-Na+ --(Benzyl Bromide)--> TBDMSO-(CH2)7-O-Bn
TBDMSO-(CH2)7-O-Bn + TBAF --(THF)--> HO-(CH2)7-O-Bn
Caption: Workflow of the three-step synthesis of octyl benzyl ether from 1-octanol.
Mechanism of Silylation and Desilylation
The following diagrams illustrate the mechanisms for the protection and deprotection steps.
Silylation Mechanism
Caption: Mechanism of TBDMS protection of an alcohol catalyzed by imidazole.
Desilylation Mechanism with Fluoride
Caption: Mechanism of TBDMS deprotection using a fluoride source.
Conclusion
The use of 1-octanol TBDMS ether is a highly effective strategy in multi-step synthesis for the temporary masking of a primary alcohol. The protocols provided herein offer a reliable and high-yielding pathway for the protection of 1-octanol, its subsequent functionalization via Williamson ether synthesis, and the final deprotection to reveal the desired ether product. The robustness of the TBDMS group, coupled with the mild conditions for its removal, makes it an invaluable tool for synthetic chemists in academic and industrial research.
References
Troubleshooting & Optimization
Technical Support Center: TBDMS Protection of 1-Octanol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the tert-Butyldimethylsilyl (TBDMS) protection of 1-octanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my TBDMS protection of 1-octanol incomplete?
An incomplete reaction is the most common issue. Several factors can contribute to low conversion of 1-octanol to its TBDMS ether. The primary culprits are often related to reagent quality, reaction conditions, and moisture.
-
Moisture: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is highly sensitive to water. Any moisture in the reaction flask, solvent, or on the starting material will hydrolyze the TBDMS-Cl, rendering it inactive for protecting the alcohol.[1]
-
Reagent Stoichiometry: Insufficient amounts of TBDMS-Cl or the base catalyst (commonly imidazole) will lead to an incomplete reaction. Standard protocols often use a slight excess of both reagents to drive the reaction to completion.[2][3]
-
Base Quality and Type: Imidazole is a common and effective catalyst.[4][5] However, if it is old or has been improperly stored, its effectiveness may be diminished. Other bases like triethylamine or 2,6-lutidine can be used, but imidazole is often preferred for primary alcohols like 1-octanol.[6][7]
-
Solvent Choice: While dichloromethane (DCM) is a common solvent, highly polar starting materials may require the use of N,N-Dimethylformamide (DMF).[2][7] DMF is also known to catalyze the reaction.[8]
-
Reaction Time and Temperature: The silylation of primary alcohols is typically fast at room temperature, often completing within hours.[3] However, if the reaction is sluggish, extending the reaction time or gentle heating may be necessary.[2][9] Always monitor the reaction's progress by Thin Layer Chromatography (TLC).[9]
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
Besides unreacted 1-octanol and the desired TBDMS-octanol ether, you might observe:
-
tert-Butyldimethylsilanol (TBDMS-OH): This is formed from the hydrolysis of TBDMS-Cl by moisture.[1]
-
Bis(TBDMS) ether: While less common, it's possible for TBDMS-OH to be silylated by another molecule of TBDMS-Cl.
Properly drying all glassware and using anhydrous solvents is critical to minimize these side products.[1]
Q3: How can I effectively purify the TBDMS-protected 1-octanol?
Flash column chromatography on silica gel is the standard method for purification.[9]
-
Eluent System: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The TBDMS ether product is significantly less polar than the starting 1-octanol.
-
Cleavage on Silica: Some researchers report cleavage of the TBDMS group on silica gel, leading to the recovery of the starting material.[9] This can be mitigated by neutralizing the silica gel. This is achieved by adding a small amount of a non-nucleophilic base, like triethylamine (~1%), to the eluent system.
Q4: Can I use a different silylating agent if TBDMS-Cl is not working well?
Yes. If TBDMS-Cl is not reactive enough, you can use tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf).[9][10] TBDMS-OTf is a much more powerful silylating agent and can be used for sterically hindered or less reactive alcohols.[7][10] It is typically used with a non-nucleophilic hindered base like 2,6-lutidine.[7][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues with incomplete TBDMS protection.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Conversion (Unreacted 1-Octanol) | 1. Moisture Contamination | - Flame-dry all glassware under vacuum. - Use anhydrous solvents from a solvent purification system or a freshly opened bottle. - Ensure starting material (1-octanol) is dry. |
| 2. Insufficient Reagents | - Use 1.1 to 1.2 equivalents of TBDMS-Cl. - Use 2.0 to 2.5 equivalents of imidazole.[2][3][8] | |
| 3. Poor Reagent Quality | - Use fresh TBDMS-Cl and imidazole. Store them in a desiccator. | |
| 4. Inadequate Reaction Time | - Monitor the reaction by TLC. Allow the reaction to stir overnight if necessary.[2] | |
| Product Cleaves During Purification | 1. Acidic Silica Gel | - Neutralize the silica gel by preparing the slurry with hexanes containing 1% triethylamine. - Run the column with an eluent containing a small percentage of triethylamine. |
| Difficulty in Workup/Extraction | 1. Polar Starting Material | - If using DMF as a solvent, perform a liquid-liquid extraction with a less polar solvent like diethyl ether or ethyl acetate and wash thoroughly with water and brine to remove DMF. |
| 2. Emulsion Formation | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction. |
Experimental Protocols
Standard Protocol for TBDMS Protection of 1-Octanol
This protocol is a general guideline and may require optimization.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the flask, add 1-octanol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
-
Addition of Reagents:
-
Add imidazole (2.2 eq.).
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.) portion-wise at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using 10% Ethyl Acetate/Hexanes as eluent). The product spot should have a higher Rf value than the starting alcohol. The reaction is typically complete within 1-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure TBDMS-protected 1-octanol.
-
Visual Guides
Experimental Workflow
Caption: General workflow for the TBDMS protection of 1-octanol.
Troubleshooting Logic for Incomplete Reaction
Caption: Decision tree for troubleshooting an incomplete silylation reaction.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. fiveable.me [fiveable.me]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. TBS Protection - Common Conditions [commonorganicchemistry.com]
Technical Support Center: TBDMS Deprotection of 1-Octanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions during the deprotection of tert-butyldimethylsilyl (TBDMS) protected 1-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the TBDMS deprotection of 1-octanol?
A1: The most prevalent side reactions are dependent on the deprotection method used. With fluoride-based reagents like tetrabutylammonium fluoride (TBAF), which is basic, side reactions can occur if the substrate has other base-sensitive functional groups[1][2]. Although 1-octanol itself is relatively simple, impurities or other functional groups in a more complex molecule containing a 1-octanol TBDMS ether could be susceptible to base-catalyzed elimination or hydrolysis. Under strongly acidic conditions, side reactions such as rearrangement or elimination could be possible, although less common for a primary alcohol like 1-octanol.
Q2: My reaction is incomplete, and I still see starting material (TBDMS-octanol) after the recommended reaction time. What should I do?
A2: Incomplete reactions can be due to several factors:
-
Reagent Quality: The deprotecting agent, especially TBAF solutions, can degrade over time. Use a fresh or properly stored batch of the reagent.
-
Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the deprotecting agent. For TBAF, 3 equivalents are often recommended[3].
-
Reaction Time and Temperature: The deprotection of TBDMS ethers can take anywhere from a few minutes to several hours depending on the conditions[3]. If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as this can also promote side reactions.
-
Solvent: Ensure the solvent is anhydrous if required by the protocol, as water content can affect the efficacy of some reagents.
Q3: I am observing the formation of an unknown byproduct. How can I identify and minimize it?
A3: Unknown byproducts can arise from various sources. To identify the byproduct, spectroscopic methods such as NMR and mass spectrometry are recommended. To minimize its formation:
-
Optimize Reaction Conditions: Try running the reaction at a lower temperature or for a shorter duration.
-
Change the Deprotection Method: If a particular method is leading to byproducts, consider switching to a milder or more selective method. For instance, if TBAF is causing issues, a milder fluoride source or an acidic method could be tested. There are numerous methods that tolerate various functional groups[4].
-
Purify Starting Materials: Ensure your TBDMS-protected 1-octanol is pure and free of any reagents from the protection step that might interfere with the deprotection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 1-Octanol | Incomplete reaction. | See FAQ 2. |
| Product loss during workup. | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous workup to prevent the loss of the alcohol. | |
| Formation of volatile byproducts. | Use a milder deprotection method to avoid side reactions. | |
| Presence of Siloxane Byproducts | Incomplete removal of silicon-containing byproducts. | An aqueous workup is typically sufficient to remove most siloxane byproducts. A flash column chromatography step can also be employed for purification. Using catalytic fluoride in anhydrous DMSO-methanol can generate primarily volatile silicon byproducts, simplifying purification[4]. |
| Reaction is too slow | Steric hindrance or electronic effects. | While not a major issue for 1-octanol, in more complex molecules, the accessibility of the silyl ether can be a factor. Consider using a more powerful deprotecting agent or increasing the reaction temperature cautiously. |
| Inconsistent Results | Variability in reagent quality or reaction setup. | Standardize the protocol by using reagents from the same batch and ensuring consistent reaction conditions (temperature, stirring, atmosphere). |
Deprotection Methods and Data Summary
The following table summarizes various methods for the deprotection of TBDMS ethers, which can be applied to 1-octanol. The yields are generally high for primary alcohols.
| Method | Reagents and Conditions | Typical Yield | Potential Side Reactions/Notes |
| Fluoride-Based | TBAF (1 M in THF), THF, rt, 2-16 h[3] | >90% | The basicity of TBAF can affect base-sensitive groups[2]. |
| HF-Pyridine, THF/Pyridine | High | Can be selective for TBDMS over other silyl ethers[3]. HF is highly corrosive and toxic. | |
| KHF₂, MeOH, rt | High | Effective for deprotecting TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols[4]. | |
| Acid-Based | Acetyl chloride (catalytic), dry MeOH | Good | Mild and tolerates various other protecting groups[4][5]. |
| Formic acid (5-20%), MeCN/H₂O | >95% | Selectively deprotects primary TBDMS ethers in the presence of secondary ones[6]. | |
| Iron(III) tosylate (catalytic), MeOH, rt | High | Mild and chemoselective; does not affect phenolic TBDMS ethers or Boc groups[1]. | |
| Oxidative | Oxone, 50% aqueous MeOH, rt, 2.5-3 h | High | Selectively cleaves primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers[7]. |
| Reductive | Wilkinson's catalyst/Catechol borane | High | Mild and selective; does not affect double bonds, halogens, or esters[8]. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is a very common and generally high-yielding method for TBDMS deprotection[3].
-
Dissolve the TBDMS-protected 1-octanol in tetrahydrofuran (THF) to make an approximately 0.5 M solution.
-
Add 1.1 to 1.5 equivalents of a 1.0 M solution of TBAF in THF to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 16 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 1-octanol.
Protocol 2: Mild Acidic Deprotection using Catalytic Acetyl Chloride
This method is advantageous as it uses a catalytic amount of a readily available reagent and avoids strongly basic or fluoride-containing reagents[4][5].
-
Dissolve the TBDMS-protected 1-octanol in dry methanol (MeOH).
-
Add a catalytic amount of acetyl chloride (e.g., 0.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a solid base (e.g., sodium bicarbonate) until the solution is neutral.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure 1-octanol.
Reaction Pathway Diagram
Caption: TBDMS deprotection of 1-octanol and potential side reactions.
References
- 1. scholars.iwu.edu [scholars.iwu.edu]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 8. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of 1-Octanol Silylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the silylation of 1-octanol. Our aim is to provide practical solutions to improve reaction yields and ensure the successful protection of the primary alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1-octanol silylation reaction is showing low or no conversion. What are the possible causes and how can I fix it?
A1: Low or no conversion in a silylation reaction can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Inactive Silylating Agent: Silyl halides are sensitive to moisture and can be deactivated by hydrolysis. Ensure your silylating agent is fresh or has been stored under anhydrous conditions. Consider purchasing a new bottle if in doubt.
-
Insufficient Catalyst or Base: Many silylation reactions require a base or catalyst to proceed efficiently.[1][2] For silyl chlorides like TBDMS-Cl or TMS-Cl, a nitrogenous base such as imidazole or triethylamine is typically used to neutralize the HCl byproduct.[2][3] For less reactive agents like hexamethyldisilazane (HMDS), a catalyst such as trimethylchlorosilane or iodine may be necessary to enhance its silylating power.[4][5]
-
Inadequate Reaction Temperature: While many silylations of primary alcohols proceed at room temperature, some may require heating to achieve a reasonable reaction rate.[4] For instance, silylation with HMDS can be accelerated by heating to 40-50°C or even 80°C for solvent-free conditions.[6][7]
-
Steric Hindrance: While 1-octanol is a primary alcohol with minimal steric hindrance, the choice of silylating agent can be crucial.[1][2] Very bulky silylating agents may react slower. However, for a primary alcohol, this is less likely to be the primary issue unless other bulky functional groups are present in the molecule.
-
Presence of Moisture: Water in the reaction mixture will compete with 1-octanol for the silylating agent, leading to the formation of siloxanes and reducing the yield of the desired silyl ether. Ensure all glassware is oven-dried, and use anhydrous solvents.
Q2: I am observing the formation of side products in my reaction mixture. What are they and how can I minimize them?
A2: The most common side product is the corresponding siloxane, formed from the reaction of the silylating agent with water. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Another possibility, especially with silyl chlorides, is the formation of byproducts from the reaction of the generated HCl with sensitive functional groups if the base is not efficient in scavenging the acid.[3] Using a non-nucleophilic base like 2,6-lutidine can sometimes be beneficial.[8]
Q3: How do I choose the right silylating agent for protecting 1-octanol?
A3: The choice of silylating agent depends on the desired stability of the resulting silyl ether and the conditions of subsequent reaction steps.
-
Trimethylsilyl (TMS) ethers , formed from agents like TMS-Cl or HMDS, are relatively labile and are easily cleaved under mild acidic conditions.[8] They are suitable for protecting groups that need to be removed under very gentle conditions.
-
tert-Butyldimethylsilyl (TBDMS or TBS) ethers , formed from TBDMS-Cl, are significantly more stable to hydrolysis and a wide range of reaction conditions compared to TMS ethers.[9][10] They are a popular choice for multi-step syntheses.[11][12]
-
Other bulky silyl ethers like Triisopropylsilyl (TIPS) offer even greater stability.[2][8]
Q4: My silyl ether is being cleaved during workup or purification. How can I prevent this?
A4: Silyl ethers, particularly TMS ethers, can be sensitive to acidic conditions.[8] During aqueous workup, it is crucial to avoid acidic solutions. Use a saturated solution of sodium bicarbonate or a phosphate buffer to wash the organic layer.
For purification by column chromatography, it is recommended to use a deactivated silica gel. This can be achieved by pre-treating the silica gel with a solvent mixture containing a small amount of a neutral or basic agent, such as triethylamine, before packing the column.
Data Presentation: Comparison of Silylating Agents
Table 1: Silylation of 1-Octanol with Hexamethyldisilazane (HMDS)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H-β zeolite (10% w/w) | Toluene | Room Temp | 8 | 96 | [6] |
| H-β zeolite (10% w/w) | None | 80 | 1.3 | 98 | [6] |
Table 2: General Comparison of Common Silylating Agents
| Silylating Agent | Common Abbreviation | Relative Reactivity | Stability of Silyl Ether (Acidic conditions) | Stability of Silyl Ether (Basic conditions) |
| Trimethylsilyl chloride | TMS-Cl | High | Low (1) | Low (1) |
| Triethylsilyl chloride | TES-Cl | Moderate | Moderate (64) | Moderate (10-100) |
| tert-Butyldimethylsilyl chloride | TBDMS-Cl / TBS-Cl | Moderate | High (20,000) | High (~20,000) |
| Triisopropylsilyl chloride | TIPS-Cl | Low | Very High (700,000) | Very High (100,000) |
| tert-Butyldiphenylsilyl chloride | TBDPS-Cl | Low | Extremely High (5,000,000) | High (~20,000) |
Relative stability values are approximate and sourced from general literature on silyl ethers.[8]
Experimental Protocols
Protocol 1: Silylation of 1-Octanol with TBDMS-Cl
This protocol is a general procedure for the protection of primary alcohols and is adapted for 1-octanol.[10]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 1-octanol (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: Add imidazole (2.5 equivalents) to the solution and stir until it dissolves. Cool the mixture to 0°C using an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(tert-butyldimethylsilyloxy)octane.
Protocol 2: Solvent-Free Silylation of 1-Octanol with HMDS
This protocol is based on a literature procedure for the efficient silylation of 1-octanol.[6]
-
Preparation: In a round-bottom flask, mix 1-octanol (1 mmol), hexamethyldisilazane (HMDS, 0.6 mmol), and H-β zeolite (10% w/w of 1-octanol).
-
Reaction: Heat the neat mixture at 80°C for approximately 1.3 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and add ethyl acetate. Filter the mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on neutral alumina to afford the pure trimethylsilyloxyoctane.
Visualizations
Caption: Troubleshooting workflow for low yield in 1-octanol silylation.
Caption: General mechanism of base-catalyzed alcohol silylation.
References
- 1. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. zxchem.com [zxchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Selective Deprotection of Primary TBDMS Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective deprotection of primary tert-butyldimethylsilyl (TBDMS) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the selective deprotection of primary TBDMS ethers?
A1: The primary challenges in the selective deprotection of primary TBDMS ethers revolve around achieving high chemoselectivity. Key issues include:
-
Lack of selectivity: Difficulty in deprotecting the primary TBDMS ether without affecting secondary, tertiary, or phenolic TBDMS ethers present in the same molecule.
-
Functional group intolerance: The deprotection conditions may inadvertently cleave other sensitive protecting groups or affect functional groups such as esters, acetals, or Boc groups.[1][2]
-
Harsh reaction conditions: Many traditional methods require strongly acidic or basic conditions, or toxic reagents like tetrabutylammonium fluoride (TBAF), which can lead to side reactions and are not environmentally friendly.[1][3]
-
Incomplete reactions: The deprotection reaction may not proceed to completion, resulting in a mixture of starting material and the desired product, complicating purification.
Q2: Which reagents are recommended for the selective deprotection of primary TBDMS ethers over secondary or phenolic TBDMS ethers?
A2: Several mild and selective reagents can be employed. The choice of reagent often depends on the specific substrate and the other functional groups present. Some effective options include:
-
Oxone: A solution of Oxone in 50% aqueous methanol at room temperature selectively cleaves primary TBDMS ethers.[2][4]
-
Formic Acid: A 5-20% solution of formic acid in acetonitrile/water can selectively deprotect primary TBDMS ethers while leaving over 95% of secondary TBDMS ethers intact.[5][6]
-
Iron(III) Tosylate: This catalyst offers a mild and chemoselective method for deprotecting TBDMS ethers, with the advantage of being non-corrosive.[1]
-
Acetyl Chloride in Methanol: Catalytic amounts of acetyl chloride in dry methanol provide a mild and efficient method for deprotecting both primary and secondary TBDMS ethers, often with good selectivity over other protecting groups.[2][7]
Q3: Can I selectively deprotect a primary TBDMS ether in the presence of a TBDPS (tert-butyldiphenylsilyl) ether?
A3: Yes, selective deprotection is possible. TBDPS ethers are generally more stable than TBDMS ethers. Reagents like iron(III) tosylate have been shown to selectively cleave a primary TBDMS ether in the presence of a primary TBDPS ether.[1]
Q4: How can I avoid the use of fluoride-based reagents like TBAF?
A4: Concerns over the basicity and corrosiveness of TBAF have led to the development of several fluoride-free methods.[1] Mild acidic or catalytic methods are excellent alternatives:
-
Acidic Conditions: Dilute formic acid or catalytic amounts of acetyl chloride in methanol are effective.[2][5][6][7]
-
Lewis Acids: Catalysts like ZrCl4 and Fe(OTs)3 can be used under mild conditions.[1][3][8]
-
Oxidative Cleavage: Oxone provides a mild, non-fluoride-based oxidative deprotection method.[4]
Troubleshooting Guides
Problem 1: Low or No Deprotection of the Primary TBDMS Ether
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive reagent/conditions | Increase the concentration of the acidic or catalytic reagent. For temperature-sensitive reactions, consider a moderate increase in temperature. |
| Steric hindrance around the primary TBDMS ether | Switch to a less sterically hindered deprotecting agent or a method known to be effective for hindered substrates. Longer reaction times may also be necessary. |
| Poor quality or decomposed reagent | Use a fresh batch of the deprotection reagent. For example, ensure formic acid concentration is accurate and that catalysts have not been deactivated. |
Problem 2: Deprotection of Secondary or Phenolic TBDMS Ethers (Lack of Selectivity)
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh | Decrease the reaction temperature or shorten the reaction time. Reduce the concentration of the deprotecting agent. |
| Reagent is not selective enough for the substrate | Switch to a milder and more selective reagent. For instance, if using a general acidic method, try a buffered system or a specific catalyst known for high selectivity, such as Oxone for primary vs. secondary/phenolic ethers.[4] |
| Prolonged reaction time | Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the primary TBDMS ether is consumed to prevent over-reaction. |
Problem 3: Undesired Side Reactions or Decomposition of the Substrate
| Possible Cause | Troubleshooting Step |
| Presence of acid- or base-labile functional groups | Choose a deprotection method that is compatible with the sensitive groups. For example, if your substrate has acid-sensitive groups, avoid strongly acidic conditions and opt for a milder method like iron(III) tosylate or Oxone.[1][4] If base-sensitive groups are present, avoid reagents like TBAF.[1] |
| Reagent is not compatible with other functional groups | Review the compatibility of the chosen reagent with all functional groups in your molecule. The literature often provides tables of compatible and incompatible groups for specific methods. For example, some methods tolerate esters, while others may cause transesterification or cleavage. |
Quantitative Data Summary
The following tables summarize reaction conditions for different selective deprotection methods.
Table 1: Selective Deprotection of Primary TBDMS Ethers with Oxone [4]
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alkyl TBDMS Ether | Oxone | 50% aq. MeOH | Room Temp. | 2.5 - 3 | >90 |
| Phenolic TBDMS Ether | Oxone | 50% aq. MeOH | Room Temp. | 20 - 24 | >90 |
| Secondary Alkyl TBDMS Ether | Oxone | 50% aq. MeOH | Room Temp. | No reaction | - |
Table 2: Selective Deprotection of Primary TBDMS Ethers with Formic Acid [5][6]
| Formic Acid Conc. | Solvent | Temperature (°C) | Time (h) | Deprotection of Primary TBDMS (%) | Deprotection of Secondary TBDMS (%) |
| 5-20% | Acetonitrile/Water | Room Temp. | Varies | >95 | <5 |
Table 3: Selective Deprotection with Iron(III) Tosylate [1]
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alkyl TBDMS Ether | 2.0 | CH3OH | Room Temp. | 0.5 - 2 | 90 - 98 |
| Alkyl TBDMS in presence of Phenolic TBDMS | 2.0 | CH3OH | Room Temp. | 1.5 | 92 |
| Primary TBDMS in presence of Primary TBDPS | 2.0 | CH3OH | Room Temp. | 2 | 90 |
Experimental Protocols
Protocol 1: Selective Deprotection of a Primary TBDMS Ether using Oxone [4]
-
Dissolve the Substrate: Dissolve the TBDMS-protected compound (1 equivalent) in a 1:1 mixture of methanol and water.
-
Add Oxone: To the stirred solution, add Oxone (potassium peroxymonosulfate, 1.0-1.5 equivalents) at room temperature.
-
Monitor the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). Primary TBDMS ethers are typically cleaved within 2.5-3 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Deprotection of a Primary TBDMS Ether using Formic Acid [5][6]
-
Prepare the Reagent Solution: Prepare a 5-20% (v/v) solution of formic acid in a mixture of acetonitrile and water. The optimal concentration may need to be determined empirically for a specific substrate.
-
Dissolve the Substrate: Dissolve the TBDMS-protected compound (1 equivalent) in the formic acid solution.
-
Stir at Room Temperature: Stir the reaction mixture at room temperature.
-
Monitor the Reaction: Monitor the reaction progress by TLC or LC-MS.
-
Neutralization and Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography as needed.
Protocol 3: Selective Deprotection using Iron(III) Tosylate [1]
-
Dissolve the Substrate: Dissolve the TBDMS-protected compound (1 equivalent) in methanol (CH3OH).
-
Add Catalyst: Add iron(III) tosylate hexahydrate (Fe(OTs)3·6H2O, 2.0 mol %) to the solution at room temperature.
-
Stir and Monitor: Stir the reaction mixture and monitor its progress by TLC.
-
Quench and Extract: Once the starting material is consumed, quench the reaction with a small amount of water and extract the product with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for selective primary TBDMS ether deprotection.
Caption: Logic diagram for selecting a primary TBDMS deprotection reagent.
References
- 1. scholars.iwu.edu [scholars.iwu.edu]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Purification of 1-Octanol TBDMS Ether
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1-octanol tert-butyldimethylsilyl (TBDMS) ether during chromatographic purification. It is intended for researchers, scientists, and drug development professionals who may encounter challenges with the stability of silyl ethers during their experimental work.
Frequently Asked Questions (FAQs)
Q1: Is 1-octanol TBDMS ether stable to silica gel column chromatography?
A1: Generally, TBDMS ethers are considered stable to silica gel chromatography.[1] However, standard silica gel is slightly acidic and can cause the cleavage of the TBDMS protecting group, leading to the recovery of the parent alcohol (1-octanol) in the eluted fractions. This is a common issue encountered with acid-sensitive compounds.[2][3] The stability can be significantly influenced by the specific batch of silica gel and the solvent system used.
Q2: What are the signs of TBDMS ether cleavage during chromatography?
A2: The primary indication of cleavage is the presence of the deprotected alcohol (1-octanol) in the fractions collected from the column, which can be identified by thin-layer chromatography (TLC) or NMR analysis. You may observe a spot on your TLC plate that corresponds to the starting alcohol, often co-eluting with or appearing as a new spot in addition to your desired product.
Q3: How can I prevent the cleavage of 1-octanol TBDMS ether on a silica gel column?
A3: The most effective method to prevent cleavage is to deactivate the silica gel by neutralizing its acidic sites. This is typically achieved by adding a small amount of a volatile base, such as triethylamine (TEA), to the eluent system.[3][4][5] A concentration of 1-3% triethylamine in the solvent system is generally recommended.[4][6] It is also good practice to pre-treat the silica gel by flushing the packed column with a solvent mixture containing triethylamine before loading your sample.[4][5][6]
Q4: Are there alternative stationary phases I can use for purifying acid-sensitive compounds like TBDMS ethers?
A4: Yes, several alternatives to standard silica gel are available. These include:
-
Neutral Alumina: This can be a good option for acid-sensitive compounds.[2]
-
Florisil: A mild and neutral medium that can be effective for some separations.[2]
-
Amine-bonded Silica: This stationary phase has a basic modifier bonded to the surface, eliminating the need to add a base to the mobile phase.[6]
-
Reversed-phase Silica (C18): In reversed-phase chromatography, the most polar compounds elute first. This can be a suitable alternative depending on the polarity of your compound and impurities.[2]
Q5: Can I use preparative thin-layer chromatography (prep TLC) to purify 1-octanol TBDMS ether?
A5: Preparative TLC is a viable method for purifying small quantities of 1-octanol TBDMS ether.[7][8] The same principle of silica gel acidity applies, so it is advisable to pre-develop the TLC plate in a solvent system containing triethylamine to deactivate the silica.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Recovery of 1-octanol after column chromatography | Cleavage of the TBDMS ether on acidic silica gel. | Deactivate the silica gel by adding 1-3% triethylamine to the eluent and pre-flushing the column.[4][5][6] |
| Streaking or poor separation of the TBDMS ether | Interaction of the compound with acidic sites on the silica. | Add a small amount of triethylamine (<2%) to the mobile phase to improve peak shape and reduce streaking.[9] |
| Low overall yield after purification | Incomplete reaction or decomposition on the column. | Confirm complete silylation by NMR before purification. If decomposition is suspected, use a deactivated stationary phase or an alternative purification method like preparative TLC. |
| Difficulty removing triethylamine after purification | Triethylamine is a relatively high-boiling point solvent. | Remove triethylamine under high vacuum. If it persists, a simple filtration through a small plug of silica gel (without added base) may be effective, but be mindful of potential cleavage. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of 1-Octanol TBDMS Ether with Deactivated Silica Gel
This protocol outlines the purification of 1-octanol TBDMS ether using flash column chromatography with a triethylamine-deactivated silica gel column.
Materials:
-
Crude 1-octanol TBDMS ether
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (TEA)
-
Glass column for flash chromatography
-
Collection tubes
-
TLC plates and chamber
-
UV lamp and/or staining solution (e.g., potassium permanganate) for visualization
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system for the separation using analytical TLC. A good starting point for 1-octanol TBDMS ether would be a mixture of hexane and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.2-0.3.
-
Preparation of Deactivating Eluent: Prepare the chosen eluent and add triethylamine to a final concentration of 1-3% (v/v). For example, for a 10% ethyl acetate in hexane mixture, you would add 1-3 mL of TEA to every 99-97 mL of the solvent mixture.
-
Column Packing:
-
Prepare a slurry of silica gel in the deactivating eluent.
-
Carefully pour the slurry into the column and allow it to pack evenly.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Column Deactivation: Flush the packed column with at least one to two column volumes of the deactivating eluent. Discard the eluent that passes through.[4][6]
-
Sample Loading:
-
Dissolve the crude 1-octanol TBDMS ether in a minimal amount of the eluent (without TEA).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the deactivating eluent.
-
Collect fractions and monitor the separation by TLC.
-
-
Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure.
-
Protocol 2: Preparative Thin-Layer Chromatography (Prep TLC) of 1-Octanol TBDMS Ether
This protocol is suitable for the purification of smaller quantities (typically <100 mg) of 1-octanol TBDMS ether.[8]
Materials:
-
Preparative TLC plates (e.g., 20x20 cm with a 1-2 mm silica layer)
-
Crude 1-octanol TBDMS ether
-
Developing chamber
-
Appropriate solvent system (as determined by analytical TLC)
-
Triethylamine (TEA)
-
Capillary tube or syringe for sample application
-
Scraper (e.g., razor blade or spatula)
-
Filter funnel with a cotton or glass wool plug
-
Elution solvent (e.g., ethyl acetate or dichloromethane)
Procedure:
-
Plate Deactivation: It is advisable to pre-develop the preparative TLC plate in a solvent system containing 1-3% triethylamine. Allow the solvent to run to the top of the plate, then remove the plate and let it dry completely in a fume hood.
-
Sample Application:
-
Dissolve the crude sample in a minimal amount of a volatile solvent.
-
Using a capillary tube or syringe, carefully apply the sample as a thin, uniform line across the origin of the TLC plate.
-
-
Development:
-
Place the plate in a developing chamber containing the chosen eluent (without TEA is usually acceptable after pre-development).
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
-
Visualization and Band Scraping:
-
Remove the plate from the chamber and visualize the separated bands under a UV lamp (if the compound is UV active) or by using a staining agent.
-
Carefully scrape the silica gel corresponding to the desired product band onto a clean piece of paper or into a flask.
-
-
Product Elution:
-
Transfer the scraped silica to a filter funnel plugged with cotton or glass wool.
-
Wash the silica with a polar solvent (e.g., ethyl acetate) to elute the product.
-
Collect the filtrate and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Acid-catalyzed cleavage of 1-octanol TBDMS ether on silica gel.
Caption: Troubleshooting workflow for TBDMS ether purification.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatography [chem.rochester.edu]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Post-Silylation Imidazole Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual imidazole from silylation reactions.
Troubleshooting Guides
This section provides detailed protocols for common methods to remove residual imidazole after a silylation reaction.
Issue: Residual Imidazole Detected in the Final Product After Aqueous Workup
Cause: Imidazole is highly soluble in water, but its complete removal can be challenging with neutral water washes alone, especially if the organic solvent has some polarity.
Solution: An acid-base extraction is a highly effective method to remove basic impurities like imidazole. By washing the organic layer with a dilute acidic solution, imidazole is protonated to form a water-soluble salt, which is then extracted into the aqueous phase.
Experimental Protocol: Acid-Base Extraction
-
Reaction Quenching: After the silylation reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF or acetonitrile, it is often beneficial to remove the solvent under reduced pressure first and then redissolve the residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Dilution: Dilute the organic solution with your chosen extraction solvent (e.g., DCM, ethyl acetate). A typical volume is 2-3 times the initial reaction volume.
-
First Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous copper sulfate.[1][2]
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic layer contains your silylated product, and the aqueous layer now contains the imidazolium salt.
-
Aqueous Layer Removal: Drain the lower aqueous layer. If using an organic solvent less dense than water (like ethyl acetate), the organic layer will be on top.
-
Repeat Washes: Repeat the acidic wash (steps 3-6) one to two more times to ensure complete removal of imidazole.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of imidazole.
Issue: Product is Sensitive to Acidic Conditions
Cause: Some silyl ethers, particularly trimethylsilyl (TMS) ethers, can be labile to acidic conditions and may be cleaved during an acid-base extraction.[3]
Solution 1: Repeated Aqueous Washes with Deionized Water
For acid-sensitive products, repeated washing with deionized water can remove a significant amount of imidazole, although it may be less efficient than an acidic wash.
Experimental Protocol: Repeated Aqueous Washes
-
Quenching and Dilution: As described in the acid-base extraction protocol, quench the reaction and dilute with a suitable organic solvent.
-
Water Wash: Transfer the organic solution to a separatory funnel and add an equal volume of deionized water.
-
Extraction and Separation: Shake the funnel vigorously and allow the layers to separate.
-
Repeat: Repeat the water wash 3-5 times for optimal removal.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
Solution 2: Precipitation of Imidazole with a Metal Salt
Imidazole can form insoluble complexes with certain metal salts, allowing for its removal by filtration. This method avoids acidic conditions. A common approach involves the use of copper(II) sulfate.
Experimental Protocol: Precipitation with Copper(II) Sulfate
-
Solvent Exchange (if necessary): If the reaction was performed in a solvent that can coordinate with copper (e.g., pyridine), it's best to first remove the solvent and redissolve the crude product in a less coordinating solvent like DCM or toluene.
-
Addition of Base (Optional but Recommended): To facilitate the formation of the copper-imidazole complex, a non-nucleophilic base such as triethylamine (TEA) can be added to the organic solution.
-
Addition of Copper Sulfate: Prepare a saturated aqueous solution of copper(II) sulfate. Add this solution to the organic mixture and stir vigorously. A precipitate of the copper-imidazole complex should form.
-
Filtration: Filter the biphasic mixture through a pad of celite to remove the precipitated complex.
-
Workup: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate to yield the purified product.
Issue: Product and Imidazole are Both Water-Soluble or Prone to Emulsions
Cause: Highly polar products can be difficult to separate from imidazole using liquid-liquid extraction due to their shared solubility in aqueous phases, and can sometimes lead to the formation of stable emulsions.
Solution: Sublimation of Imidazole
If the desired silylated product is not volatile, residual imidazole can be removed by vacuum sublimation, as imidazole has a relatively high vapor pressure.
Experimental Protocol: Vacuum Sublimation
-
Initial Concentration: After the reaction, concentrate the crude mixture under reduced pressure to remove the solvent.
-
Apparatus Setup: Transfer the crude solid or oil to a sublimation apparatus.
-
Vacuum Application: Apply a high vacuum (typically <1 mmHg).
-
Heating: Gently heat the apparatus. Imidazole will begin to sublime and deposit on the cold finger or the cooler parts of the apparatus. The sublimation of imidazole can occur at temperatures below its melting point of 90°C, especially under vacuum.
-
Completion: Continue the sublimation until no more solid deposits on the cold surface.
-
Product Recovery: Cool the apparatus to room temperature before carefully releasing the vacuum. The purified, non-volatile product remains in the bottom of the apparatus.
Data Presentation
The following table summarizes the estimated efficiency of different imidazole removal methods based on general laboratory practices. The actual efficiency can vary depending on the specific substrate, solvent, and experimental conditions.
| Removal Method | Typical Number of Washes/Cycles | Estimated Imidazole Removal Efficiency (%) | Key Advantages | Potential Drawbacks |
| Acid-Base Extraction (1M HCl) | 2-3 | >99% | Highly efficient, rapid. | Not suitable for acid-sensitive products. |
| Repeated Aqueous Washes | 3-5 | 80-95% | Mild conditions, suitable for acid-sensitive products. | Less efficient, may require more solvent and time. |
| Precipitation (Copper Sulfate) | 1 | 95-98% | Mild conditions, effective for challenging separations. | Requires an additional filtration step, potential for metal contamination. |
| Vacuum Sublimation | 1 | >98% | Avoids solvents, excellent for non-volatile products. | Not suitable for volatile products, requires specialized equipment. |
Frequently Asked Questions (FAQs)
Q1: Why is imidazole used in silylation reactions?
Imidazole is a common catalyst and base in silylation reactions. It activates the silylating agent (e.g., a silyl chloride) by forming a more reactive silylimidazolium intermediate. It also acts as a base to neutralize the HCl generated during the reaction.[4]
Q2: I still see imidazole in my NMR spectrum after one wash with 1M HCl. What should I do?
One wash may not be sufficient for complete removal, especially if a large excess of imidazole was used. It is recommended to perform at least two to three acidic washes to ensure complete protonation and extraction of the imidazole.
Q3: Can I use a different acid for the acid-base extraction?
Yes, other dilute acids like 0.5 M H₂SO₄ or even saturated aqueous ammonium chloride (NH₄Cl) can be used. However, HCl is the most common and generally effective choice.
Q4: My silylated product seems to be degrading during the acidic workup. What are my options?
If your product is acid-sensitive, you should avoid acidic washes. Consider using repeated washes with deionized water, precipitation with copper sulfate, or vacuum sublimation if your product is not volatile. Alternatively, you could explore using a different base in your silylation reaction that is easier to remove, such as triethylamine or 2,6-lutidine.
Q5: How can I tell if all the imidazole has been removed?
The most common methods for confirming the removal of imidazole are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A clean NMR spectrum of the crude product without the characteristic imidazole peaks is a good indicator of successful removal.
Q6: What should I do if an emulsion forms during the extraction?
Emulsions can sometimes be broken by adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. Allowing the funnel to stand for a longer period can also help. In persistent cases, filtering the emulsified layer through a pad of celite may be effective.
Visualizations
The following diagrams illustrate the workflows for the described imidazole removal techniques.
References
Technical Support Center: TBDMS Ether Stability & Troubleshooting
Welcome to the technical support center for silyl ether protecting groups. This guide addresses common issues and unexpected cleavage of tert-butyldimethylsilyl (TBDMS or TBS) ethers that researchers may encounter during multi-step synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you diagnose and solve these challenges.
FAQ 1: My TBDMS group was cleaved by a Lewis acid intended for another transformation. Why did this happen and how can I prevent it?
Answer:
This is a frequently observed side reaction. While TBDMS ethers are generally stable to a range of conditions, many Lewis acids are capable of mediating their cleavage. The mechanism typically involves the coordination of the Lewis acid to the ether oxygen, which weakens the silicon-oxygen bond and facilitates cleavage, often by a nucleophilic solvent like methanol or by trace water. The strength of the Lewis acid, the reaction solvent, temperature, and the steric environment of the silyl ether all play a role in the rate of this unexpected deprotection.[1][2][3]
Several Lewis acids, including Iron(III) tosylate, Zirconium(IV) chloride, and Titanium(IV) chloride, are potent enough to be used as catalysts for the specific purpose of TBDMS deprotection.[1][2][3] If you are using a Lewis acid for a different purpose (e.g., activating a carbonyl group, promoting a Diels-Alder reaction), you may inadvertently be creating conditions suitable for silyl ether cleavage.
Troubleshooting & Prevention:
-
Choose a Milder Lewis Acid: If possible, screen for a milder Lewis acid that can still promote your desired reaction but is less effective at cleaving the TBDMS ether.
-
Lower the Temperature: Running the reaction at a lower temperature can often suppress the undesired deprotection side reaction.
-
Use Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water can facilitate the cleavage.
-
Complex the Lewis Acid: In some cases, using a Lewis base additive can temper the reactivity of the Lewis acid. For example, TiCl₄-Lewis base complexes are reported to deprotect TBDMS ethers, but the choice of base can modulate reactivity.[3]
-
Switch to a More Robust Silyl Group: If cleavage remains a problem, consider using a more sterically hindered and robust silyl ether, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), which show greater stability towards Lewis acids.[2][4]
Quantitative Data: Lewis Acid Mediated TBDMS Cleavage
The following table summarizes conditions under which various Lewis acids have been reported to cleave TBDMS ethers.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Typical Reaction Time | Notes |
| Fe(OTs)₃·6H₂O | 2.0 mol% | Methanol | Room Temp. | 30 min - 4 h | Highly efficient; does not affect TBDPS or Boc groups.[1] |
| ZrCl₄ | 20 mol% | Acetonitrile | Room Temp. | 20 - 45 min | High yielding; tolerates acid and base-sensitive groups.[2] |
| TiCl₄-AcOEt | 1.2 equiv | Dichloromethane | -78 °C to 0 °C | 1 - 3 h | Complexing with a Lewis base can modulate reactivity.[3] |
| SnCl₂·2H₂O | Stoichiometric | Ethanol | Reflux | 1 - 2 h | Can also be performed solvent-free under microwave conditions.[5] |
| Ce(SO₄)₂·4H₂O | Catalytic | Methanol | Reflux | 15 - 30 min | Effective under conventional heating or microwave irradiation.[6] |
| ZnBr₂ | Excess | Dichloromethane | 44 - 50 °C | >12 h | Slower than other Lewis acids; requires water.[2] |
Experimental Protocol Example: Fe(OTs)₃-Catalyzed Deprotection
This protocol is adapted from a reported method for TBDMS deprotection.[1]
-
Preparation: Dissolve the TBDMS-protected substrate (1.0 mmol) in methanol (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: To the stirring solution at room temperature, add iron(III) tosylate hexahydrate (Fe(OTs)₃·6H₂O, 0.02 mmol, 2.0 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 4 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Visualization: Lewis Acid Cleavage Pathway
Caption: Mechanism of Lewis acid (LA) catalyzed TBDMS ether cleavage.
FAQ 2: Why is my TBDMS group cleaving during an acylation or sulfonylation reaction?
Answer:
This is a classic case of unexpected cleavage due to the in situ generation of an acidic byproduct. In reactions like acylations with acetyl chloride (AcCl) or sulfonylations with tosyl chloride (TsCl) or mesyl chloride (MsCl), a stoichiometric amount of hydrochloric acid (HCl) is produced as a byproduct. Similarly, using a tosyl or mesyl anhydride can generate the corresponding strong sulfonic acid.
Although TBDMS ethers have good stability towards many mild acids, they can be cleaved by strong protic acids like HCl or p-toluenesulfonic acid (p-TsOH), especially at room temperature or upon heating.[1] The presence of a standard amine base like triethylamine (Et₃N) may not be sufficient to fully neutralize the generated acid quickly, leading to localized acidic microenvironments where deprotection can occur.
Troubleshooting & Prevention:
-
Use an Acid Scavenger: Employ a non-nucleophilic, sterically hindered base like 2,6-lutidine or 2,4,6-collidine. These bases are excellent at scavenging protons but are too hindered to act as nucleophiles, preventing unwanted side reactions.
-
Use an Acylating Agent That Doesn't Produce Acid: Consider using acetic anhydride with a catalytic amount of DMAP instead of acetyl chloride. This avoids the generation of HCl.
-
Run the Reaction at Low Temperature: Perform the acylation or sulfonylation at 0 °C or -20 °C to minimize the rate of the acid-catalyzed deprotection.
-
Reverse Addition: Add the acyl or sulfonyl chloride slowly to a solution of the substrate and the base, rather than the other way around. This ensures that a base is always in excess to immediately neutralize the acid as it forms.
Experimental Protocol Example: Preventing Cleavage During Tosylation
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 mmol) and 2,6-lutidine (1.5 mmol, 1.5 equiv) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL). Add the TsCl solution dropwise to the stirring alcohol solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Let it slowly warm to room temperature if the reaction is sluggish.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (15 mL).
-
Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired tosylate with the TBDMS group intact.
Visualization: Troubleshooting Workflow for In Situ Acid Generation
Caption: Troubleshooting guide for TBDMS cleavage during acylation.
FAQ 3: Can common reducing agents like DIBAL-H or LiAlH₄ cleave a TBDMS ether?
Answer:
Yes, under certain conditions, this is possible and represents a significant potential incompatibility.
-
Diisobutylaluminum hydride (DIBAL-H): This reagent is known to cause reductive cleavage of TBDMS ethers, especially at elevated temperatures or with prolonged reaction times.[7][8] The mechanism is thought to involve coordination of the aluminum to the ether oxygen, followed by hydride delivery to the silicon atom, leading to cleavage.
-
Lithium aluminum hydride (LiAlH₄): While generally considered stable, cleavage of TBDMS ethers by LiAlH₄ has been reported as an unexpected side reaction.[9] This is more likely to occur with less sterically hindered silyl ethers or under forcing conditions (e.g., refluxing in THF).
Troubleshooting & Prevention:
-
Control Temperature: Perform reductions at low temperatures (e.g., -78 °C) and monitor the reaction carefully to avoid long reaction times once the primary transformation is complete.
-
Choose an Alternative Reagent: If cleavage is persistent, consider a different reducing agent known to be more compatible with silyl ethers, such as sodium borohydride (NaBH₄) in alcoholic solvents (for reducing ketones and aldehydes), if your substrate allows.
-
Protecting Group Strategy: If the reduction requires harsh conditions, it may be necessary to either change the protecting group to the more robust TBDPS ether or deprotect the TBDMS ether beforehand and re-protect it after the reduction step.
Quantitative Data: Reductive Cleavage of TBDMS Ethers
| Reducing Agent | Substrate Type | Conditions | Outcome | Reference |
| DIBAL-H | Primary TBDMS Ether | Toluene, 0 °C to RT | Partial to complete cleavage | [7][8] |
| LiAlH₄ | Various TBDMS Ethers | THF, Reflux | Reported as a side product | [9] |
FAQ 4: My TBDMS group was lost during a catalytic hydrogenation. Isn't it supposed to be stable?
Answer:
While TBDMS ethers are generally stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C), unexpected cleavage can occur, and it appears to be highly dependent on the solvent and the quality of the catalyst.[7]
A notable report indicates that frequent and undesirable deprotection of TBDMS ethers occurs under neutral and mild hydrogenation conditions (10% Pd/C, H₂) specifically when methanol (MeOH) is used as the solvent. The proposed mechanism involves the generation of trace acidic species from the interaction of the solvent and catalyst, which then catalyze the solvolytic cleavage of the silyl ether. The same study noted that switching to a less protic solvent can suppress this side reaction.
Troubleshooting & Prevention:
-
Change the Solvent: If you observe deprotection in methanol, switch to a less reactive solvent such as ethyl acetate (EtOAc), ethanol (EtOH), or tetrahydrofuran (THF).
-
Use a High-Quality Catalyst: The activity and surface properties of Pd/C can vary between batches and suppliers. An older or lower-quality catalyst may have more acidic sites, promoting deprotection.
-
Add a Basic Additive: In some cases, adding a small amount of a mild, non-poisonous base (like a few drops of triethylamine) can neutralize any acidic sites on the catalyst or in the reaction medium, though this can sometimes affect the hydrogenation rate.
Quantitative Data: Solvent Effect in Hydrogenation
| Solvent | TBDMS Cleavage | Notes | Reference |
| Methanol (MeOH) | Observed | Significant deprotection reported. | [10] |
| Ethyl Acetate (EtOAc) | Suppressed | Recommended as an alternative to prevent cleavage. | [10] |
| Ethanol (EtOH) | Suppressed | Generally a safer choice than methanol. | [10] |
References
- 1. scholars.iwu.edu [scholars.iwu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing tBDMS Protection Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction time for the tert-butyldimethylsilyl (tBDMS or TBS) protection of alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during tBDMS protection reactions that can lead to slow or incomplete conversions.
Issue: The tBDMS protection reaction is slow or has stalled.
-
Question: My reaction has been running for an extended period with significant starting material remaining. What are the potential causes and solutions?
Answer: Slow or stalled tBDMS protection reactions are a common issue. The primary factors influencing the reaction rate are the steric hindrance of the alcohol, the purity of reagents and solvents, and the choice of reaction conditions. A systematic troubleshooting approach can help identify and resolve the underlying problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow tBDMS protection reactions.
Issue: Low yield of the desired tBDMS-protected product.
-
Question: After workup, the yield of my desired product is significantly lower than expected. What could be the reason?
Answer: Low yields can result from several factors, including incomplete reaction, product degradation during workup, or the formation of side products. Here are some common causes and their solutions:
-
Incomplete Reaction: As discussed above, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction has stalled, refer to the troubleshooting workflow.
-
Reagent Quality: Ensure your TBDMS-Cl has not hydrolyzed to TBDMS-OH and HCl.[1] Use fresh or properly stored TBDMS-Cl. Your solvent (e.g., DMF) should be anhydrous, as water will consume the silylating agent.[1]
-
Steric Hindrance: The reaction rate is highly dependent on the steric environment of the alcohol. Primary alcohols are the most reactive, followed by secondary alcohols. Tertiary alcohols are significantly less reactive and may require more forcing conditions.[2]
-
Side Reactions: If other functional groups are present in your molecule, they may react with the silylating agent. While tBDMS-Cl is relatively selective for alcohols, other nucleophilic groups can sometimes react.
-
Frequently Asked Questions (FAQs)
-
Question: What are the standard "Corey conditions" for tBDMS protection?
Answer: The most common method, developed by E.J. Corey, involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole as a base in dimethylformamide (DMF) as the solvent.[3][4] Typically, 1.2 equivalents of TBDMS-Cl and 2.5 equivalents of imidazole are used relative to the alcohol.[3]
-
Question: How does the type of alcohol (primary, secondary, tertiary) affect the reaction time?
Answer: Steric hindrance plays a crucial role. Primary alcohols react the fastest, typically within a few hours at room temperature.[2] Secondary alcohols are slower and may require elevated temperatures or longer reaction times. Tertiary alcohols are very hindered and often require more reactive silylating agents, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf), and a non-nucleophilic base like 2,6-lutidine for successful protection.[5]
-
Question: My starting material is not soluble in DMF. What are other suitable solvents?
Answer: While DMF is the most common solvent, others such as dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) can also be used.[6][7] The reaction may be slower in these solvents compared to DMF.[8] For starting materials with low solubility in common organic solvents, a mixture of solvents might be necessary.
-
Question: When should I consider using a more reactive silylating agent like TBDMSOTf?
Answer: TBDMSOTf (also known as TBSOTf) is significantly more reactive than TBDMS-Cl and is particularly useful for the protection of sterically hindered secondary and tertiary alcohols where TBDMS-Cl fails or reacts too slowly.[5] It is typically used with a non-nucleophilic base like 2,6-lutidine in a solvent such as DCM.
Quantitative Data on Reaction Conditions
The following table summarizes typical reaction times for the tBDMS protection of different types of alcohols under various conditions. Please note that these are approximate times and can vary based on the specific substrate and reaction scale.
| Alcohol Type | Silylating Agent | Base | Solvent | Temperature | Typical Reaction Time |
| Primary | TBDMS-Cl | Imidazole | DMF | Room Temp. | 1 - 12 hours |
| Secondary | TBDMS-Cl | Imidazole | DMF | Room Temp. - 50°C | 12 - 48 hours |
| Tertiary | TBDMS-Cl | Imidazole | DMF | 50°C - 80°C | Very slow / No reaction |
| Hindered Secondary/Tertiary | TBDMSOTf | 2,6-Lutidine | DCM | 0°C - Room Temp. | 1 - 6 hours |
| Primary (catalyzed) | TBDMS-Cl | N-methylimidazole/Iodine | MeCN | Room Temp. | < 1 hour |
Experimental Protocols
Standard Protocol for tBDMS Protection of a Primary Alcohol (Corey Conditions)
This protocol is a general guideline for the tBDMS protection of a primary alcohol using the standard Corey conditions.[3][5]
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq) and anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. For a primary alcohol, the reaction is typically complete within 1-12 hours.
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Reaction Mechanism
The tBDMS protection of an alcohol with TBDMS-Cl and imidazole is thought to proceed through the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. General Silylation Procedures - Gelest [technical.gelest.com]
Validation & Comparative
A Comparative Guide to TBDMS and TIPS as Alcohol Protecting Groups for Researchers
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of hydroxyl moieties, silyl ethers have emerged as a versatile and widely utilized class of protecting groups. Among these, tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are two of the most common choices, each possessing a distinct profile of stability and reactivity. This guide provides a detailed, data-driven comparison of TBDMS and TIPS to aid researchers, scientists, and drug development professionals in making an informed decision for their specific synthetic challenges.
At a Glance: Key Properties of TBDMS vs. TIPS
| Property | TBDMS (tert-butyldimethylsilyl) | TIPS (Triisopropylsilyl) |
| Structure | ||
| Steric Hindrance | Moderate | High |
| Relative Stability (Acidic Hydrolysis) | Less Stable (Relative rate vs. TMS = ~20,000)[1] | More Stable (Relative rate vs. TMS = ~700,000)[1] |
| Relative Stability (Basic Hydrolysis) | Stable (Relative rate vs. TMS = ~20,000)[1] | Very Stable (Relative rate vs. TMS = ~100,000)[1] |
| Cleavage Reagents | Fluoride sources (TBAF, HF), mild to strong acids.[2][3] | Fluoride sources (TBAF, HF), stronger acidic conditions.[3][4] |
| Primary Applications | General alcohol protection, situations requiring milder deprotection conditions. | Protection of alcohols in the presence of acid-labile groups, protection of sterically hindered alcohols.[5] |
Data Presentation: A Quantitative Comparison
The choice between TBDMS and TIPS often hinges on their differential stability towards various reagents. The following tables summarize quantitative data on their relative cleavage rates and typical reaction conditions, providing a clearer picture of their orthogonal relationship.
Table 1: Relative Stability to Acidic Hydrolysis
| Silyl Ether | Relative Rate of Hydrolysis (vs. TMS=1) |
| TBDMS | ~20,000[1] |
| TIPS | ~700,000[1] |
This data highlights the significantly greater stability of TIPS ethers under acidic conditions, making them the preferred choice when acid-labile functionalities must be preserved during subsequent synthetic steps.
Table 2: Typical Deprotection Conditions and Times
| Protecting Group | Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) |
| TBDMS | TBAF (1.1 eq) | THF | 0 to rt | 45 min | ~32-97%[6][7] |
| Acetic Acid/THF/H₂O (3:1:1) | - | rt | 12 h | High | |
| 10% HCl | Methanol | rt | 30 min | High[8] | |
| TIPS | TBAF (1.1 eq) | THF | rt | 2-16 h | ~84-95% |
| HF-Pyridine | Acetonitrile | rt | 2 h | ~91% | |
| Stronger Acid (e.g., TFA) | CH₂Cl₂ | rt | Varies | High |
Note: Yields are highly substrate-dependent and the provided ranges are indicative.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the protection and deprotection of alcohols using TBDMS and TIPS.
Protocol 1: Protection of a Primary Alcohol with TBDMS
Reaction: R-CH₂OH + TBDMS-Cl → R-CH₂O-TBDMS
Reagents and Materials:
-
Primary alcohol (1.0 mmol)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 mmol, 1.2 eq)
-
Imidazole (2.5 mmol, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole and TBDMS-Cl.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.[2]
Protocol 2: Protection of a Secondary Alcohol with TIPS
Reaction: R₂CHOH + TIPS-OTf → R₂CHO-TIPS
Reagents and Materials:
-
Secondary alcohol (1.0 mmol)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf, 1.5 mmol, 1.5 eq)
-
2,6-Lutidine (3.0 mmol, 3.0 eq)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Saturated aqueous Ammonium Chloride solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the secondary alcohol in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine followed by the dropwise addition of TIPS-OTf.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure TIPS ether.
Protocol 3: Selective Deprotection of TBDMS in the Presence of TIPS
Reaction: R¹-O-TBDMS, R²-O-TIPS → R¹-OH, R²-O-TIPS
Reagents and Materials:
-
Substrate containing both TBDMS and TIPS ethers (1.0 mmol)
-
Pyridinium p-toluenesulfonate (PPTS, 0.1 mmol, 0.1 eq)
-
Ethanol (10 mL)
-
Saturated aqueous Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the substrate in ethanol.
-
Add PPTS to the solution and stir the mixture at room temperature.
-
Monitor the selective cleavage of the TBDMS ether by TLC. The reaction time will vary depending on the substrate.
-
Once the TBDMS group is cleaved, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 4: Deprotection of a TIPS Ether with TBAF
Reaction: R-O-TIPS → R-OH
Reagents and Materials:
-
TIPS-protected alcohol (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF, 1.1 mmol, 1.1 eq, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the TIPS ether in anhydrous THF.
-
Add the TBAF solution and stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC. Reaction times can range from 2 to 16 hours.[9]
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.[6]
Visualization of Workflows and Decision Making
Clear visual representations of experimental workflows and logical relationships can significantly aid in understanding and planning synthetic routes.
Conclusion
Both TBDMS and TIPS are invaluable tools in the synthetic chemist's arsenal for the protection of alcohols. The primary distinguishing factor is the steric bulk of the silyl group, which directly impacts its stability and reactivity. TBDMS offers a good balance of stability and ease of removal, making it a workhorse for general applications. In contrast, the greater steric hindrance of the TIPS group imparts superior stability, particularly towards acidic conditions, rendering it the protector of choice in complex syntheses where delicate functionalities must be preserved. By carefully considering the factors outlined in this guide and the specific demands of their synthetic route, researchers can confidently select the optimal silyl ether for their needs, paving the way for successful and efficient chemical transformations.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Navigating the Stability Landscape: A Comparative Guide to Silyl Ether Hydrolysis Rates
For researchers, scientists, and drug development professionals, the strategic selection and cleavage of silyl ether protecting groups are paramount to successful multi-step organic synthesis. The relative rate of hydrolysis of these groups dictates their suitability for specific applications, ensuring selective deprotection without compromising other sensitive functionalities. This guide provides a comprehensive comparison of the hydrolysis rates of common silyl ethers, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
The stability of a silyl ether is predominantly influenced by steric hindrance around the silicon atom and the electronic environment. Generally, bulkier substituents on the silicon atom impede the approach of nucleophiles or protons, thus slowing down the rate of hydrolysis. This principle allows for the orthogonal protection of multiple hydroxyl groups within a single molecule.
Relative Rates of Hydrolysis: A Comparative Overview
The susceptibility of silyl ethers to hydrolysis varies significantly with the reaction conditions, primarily acidic or basic environments. The following tables summarize the relative rates of cleavage for commonly employed silyl ethers, providing a clear framework for selecting the appropriate protecting group.
Under Acidic Conditions
Acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water. Steric hindrance around the silicon atom is the dominant factor governing the rate of cleavage.
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (Acidic Media) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data compiled from various sources. The relative rates are approximate and can be influenced by the specific substrate and reaction conditions.[1][2]
Under Basic Conditions
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion or other nucleophile on the silicon atom. While steric hindrance remains a key factor, electronic effects can also play a significant role.
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (Basic Media) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Data compiled from various sources. The relative rates are approximate and can be influenced by the specific substrate and reaction conditions.[1][2]
Experimental Protocols for Silyl Ether Deprotection
The selective removal of silyl ethers is a critical step in many synthetic sequences. Below are detailed protocols for common deprotection methods.
Acid-Catalyzed Deprotection of a Primary TBS Ether
This protocol is suitable for the removal of a primary tert-butyldimethylsilyl (TBS) ether.
Reagents and Materials:
-
TBS-protected primary alcohol
-
Camphorsulfonic acid (10-CSA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the TBS-protected alcohol in a 1:1 mixture of MeOH and DCM at a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add 10 mol% of 10-CSA to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The deprotection of a primary TBS group is typically complete within two hours at 0 °C.[1][2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Fluoride-Mediated Deprotection of a TBS Ether
This protocol utilizes tetra-n-butylammonium fluoride (TBAF) for the cleavage of a TBS ether and is a very common and generally mild method.
Reagents and Materials:
-
TBS-protected alcohol
-
Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the TBS-protected alcohol in THF to a concentration of approximately 0.1-0.5 M.
-
To the stirred solution at room temperature, add 1.1 to 1.5 equivalents of a 1 M solution of TBAF in THF.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few minutes to several hours depending on the steric hindrance around the silyl ether.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography as needed.
Factors Influencing Silyl Ether Hydrolysis
The following diagram illustrates the key factors that determine the rate of silyl ether hydrolysis, providing a conceptual framework for predicting stability and selecting appropriate reaction conditions.
Caption: Key determinants of silyl ether hydrolysis rates.
This guide provides a foundational understanding of the relative hydrolysis rates of common silyl ethers. For specific applications, it is always recommended to perform small-scale optimization experiments to determine the ideal conditions for selective deprotection. The provided data and protocols serve as a valuable starting point for researchers in the fields of chemistry and drug development.
References
TBDMS vs. TMS: A Comparative Guide to Silyl Ether Protecting Groups
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular transformations with high fidelity. Among the most widely employed protecting groups for hydroxyl functionalities are silyl ethers, with trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers being two of the most common choices. This guide provides a detailed comparison of TBDMS and TMS, offering insights into their relative stability, applications, and the experimental protocols for their use, aimed at researchers, scientists, and professionals in drug development.
Key Advantages of TBDMS over TMS
The primary advantage of the tert-butyldimethylsilyl group over the trimethylsilyl group lies in its significantly enhanced stability. This increased robustness is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack and hydrolysis. Consequently, TBDMS ethers are substantially more resistant to a wide range of reaction conditions compared to their TMS counterparts.
While TMS ethers are susceptible to cleavage under even mildly acidic or basic conditions and can be unstable to chromatography, TBDMS ethers can withstand a broader spectrum of chemical environments, making them a more reliable choice for complex synthetic routes.[1][2][3][4] The enhanced stability of the TBDMS group allows for greater flexibility and orthogonality in synthetic strategies, enabling the selective deprotection of other protecting groups in its presence.
Comparative Data: TBDMS vs. TMS
| Feature | TBDMS (tert-Butyldimethylsilyl) | TMS (Trimethylsilyl) |
| Relative Stability (Hydrolysis) | ~20,000 | 1 |
| Stability to Chromatography | Generally stable | Often unstable |
| Common Protection Reagent | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Trimethylsilyl chloride (TMS-Cl) |
| Common Protection Conditions | Imidazole, DMF | Triethylamine, CH₂Cl₂ |
| Common Deprotection Reagent | Tetrabutylammonium fluoride (TBAF) | Mild aqueous acid (e.g., dilute HCl) or K₂CO₃/MeOH |
| Key Advantage | High stability, robust, allows for orthogonal strategies | Easily cleaved, useful for temporary protection |
| Primary Disadvantage | More difficult to remove than TMS | Highly labile, sensitive to acid, base, and moisture |
Experimental Protocols
Protection of a Primary Alcohol with TBDMS
Reagents:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMS-Cl portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected alcohol.[1][2]
Deprotection of a TBDMS Ether
Reagents:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The deprotection is usually rapid.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the deprotected alcohol.[2]
Protection of a Primary Alcohol with TMS
Reagents:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMS-Cl, 1.1 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the primary alcohol in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TMS-Cl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude TMS-protected alcohol is often used without further purification due to its lability.[5][6]
Deprotection of a TMS Ether
Reagents:
-
TMS-protected alcohol (1.0 eq)
-
Dilute Hydrochloric Acid (e.g., 1 M HCl) or Potassium Carbonate
-
Methanol (MeOH)
Procedure (Acidic Conditions):
-
Dissolve the TMS-protected alcohol in a suitable solvent like THF or methanol.
-
Add a few drops of dilute HCl and stir at room temperature.
-
Monitor the deprotection by TLC, which is typically very fast.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, dry the organic phase, and concentrate to obtain the deprotected alcohol.[5]
Procedure (Basic Conditions):
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of potassium carbonate and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize with a mild acid (e.g., dilute acetic acid).
-
Work up the reaction as described above to isolate the deprotected alcohol.
Visualizing the Chemistry: Workflows and Mechanisms
To further illustrate the practical application and chemical transformations involved with TBDMS and TMS protecting groups, the following diagrams, generated using the DOT language, depict key experimental workflows and reaction mechanisms.
Caption: General workflow for using silyl ethers as protecting groups.
Caption: Simplified mechanism for TBDMS protection of an alcohol.
Caption: Mechanism of TBDMS deprotection using fluoride ions.
Caption: Orthogonal deprotection strategy using TBDMS and TMS.
References
A Researcher's Guide to Chemoselective Deprotection of Mixed Silyl Ethers
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount. Silyl ethers are among the most popular choices for the temporary protection of hydroxyl groups due to their ease of installation, stability under a wide range of reaction conditions, and predictable reactivity for removal. However, the true power of silyl ethers is unleashed when multiple, distinct silyl groups are employed within the same molecule, allowing for their sequential and selective removal. This guide provides a comprehensive comparison of common methods for the chemoselective deprotection of mixed silyl ethers, supported by experimental data and detailed protocols to aid researchers in designing robust synthetic strategies.
The Principle of Orthogonal Deprotection
The selective deprotection of one silyl ether in the presence of another, often termed orthogonal deprotection, relies on the differential lability of the silicon-oxygen bond. This lability is influenced by steric hindrance around the silicon atom and the electronic nature of its substituents. Generally, silyl ethers exhibit the following order of stability towards acidic hydrolysis: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[1][2] Conversely, the order of stability towards fluoride-mediated cleavage is slightly different, with steric bulk playing a more significant role.[3]
This differential stability allows for the design of reaction conditions that cleave a more labile silyl ether while leaving a more robust one intact. The following sections detail specific reagents and conditions for achieving such selectivity.
Comparison of Deprotection Methods
The choice of deprotection reagent is critical for achieving chemoselectivity. The following table summarizes various reagents and their ability to selectively deprotect one type of silyl ether in the presence of others.
| Reagent(s) | Less Labile Silyl Ether | More Labile Silyl Ether | Solvent(s) | Temp. (°C) | Time | Yield (%) | Ref. |
| 5-10% Formic Acid/MeOH | TBS | TES | Methanol | RT | 3-5 h | 72-76 | [4] |
| 10 mol% CSA, 1:1 MeOH:DCM | TIPS | TBS (primary) | Methanol/DCM | 0 | 2 h | - | [1] |
| 4:1:1 AcOH:THF:H₂O | TBDPS | TBS | Acetic Acid/THF/Water | RT | Slow | - | [1] |
| HF•Pyridine | TBDPS | TBS | THF/Pyridine | 0 | 8 h | - | [1] |
| TBAF/AcOH | TBDPS | TBS | THF | - | - | - | [1] |
| Zn(OTf)₂ (20 mol%) | TBDPS | TBS | Methanol | RT | - | High | |
| AlCl₃·6H₂O | TBDPS | TBS | Methanol or Isopropanol | - | - | Good | [5] |
| Acetic Acid/THF/H₂O (1:1:1) + Microwave | TBDPS/TIPS | TBS/TES | Acetic Acid/THF/Water | 125 | 5 min | - | [6] |
| DBU | Alkyl Silyl Ethers | Aryl Silyl Ethers | Acetonitrile/Water | - | - | High | |
| KF/Tetraethylene Glycol | Alcoholic Silyl Ethers | Phenolic Silyl Ethers | Tetraethylene Glycol | RT | - | High | [7] |
| TMSBr (catalytic) | Aryl Silyl Ethers | Alkyl Silyl Ethers (TBS, TIPS, TBDPS) | Methanol | - | - | High | [8][9] |
| Selectfluor | Aryl Silyl Ethers | Alkyl Silyl Ethers (TBS, TIPS, TBDPS) | Acetonitrile, Methanol, or Ethanol | - | Minutes (Microwave) | High | [10] |
Experimental Protocols
1. Selective Deprotection of a TES Ether in the Presence of a TBS Ether using Formic Acid [4]
To a solution of the mixed TES/TBS-protected compound in methanol, formic acid is added to a final concentration of 5-10%. The reaction mixture is stirred at room temperature for 3-5 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. Selective Deprotection of a Primary TBS Ether in the Presence of a TIPS Ether using Camphorsulfonic Acid (CSA) [1]
A solution of the mixed silyl ether in a 1:1 mixture of methanol and dichloromethane is cooled to 0 °C. To this solution, 10 mol% of camphorsulfonic acid is added. The reaction is stirred at 0 °C and monitored by TLC. After approximately 2 hours, the reaction is quenched with a few drops of triethylamine. The solvent is removed in vacuo, and the residue is purified by flash chromatography.
3. Selective Deprotection of an Aliphatic TBS Ether in the Presence of an Aromatic TBS Ether using Sodium Tetrachloroaurate(III) Dihydrate [5]
To a solution of the substrate in a suitable solvent, a catalytic amount of sodium tetrachloroaurate(III) dihydrate is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered through a short pad of silica gel, and the filtrate is concentrated to give the desired product.
Logical Workflow for Chemoselective Deprotection
The following diagram illustrates the decision-making process for the chemoselective deprotection of a substrate containing multiple silyl ethers. The choice of reagent and conditions is dictated by the relative lability of the protecting groups.
Caption: Workflow for the sequential deprotection of mixed silyl ethers.
Conclusion
The chemoselective deprotection of mixed silyl ethers is a powerful tool in modern organic synthesis. By understanding the relative stabilities of different silyl protecting groups and carefully selecting the appropriate deprotection conditions, chemists can orchestrate complex synthetic sequences with high precision and efficiency. The methods and data presented in this guide offer a starting point for researchers to develop and implement selective deprotection strategies in their own synthetic endeavors.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. | Semantic Scholar [semanticscholar.org]
- 9. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor [organic-chemistry.org]
A Comparative Guide to Fluoride-Based vs. Acidic Deprotection Methods in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The selection of an appropriate deprotection method is as critical as the choice of the protecting group itself. This guide provides an objective comparison between two of the most prevalent deprotection strategies: fluoride-based and acidic methods, with a focus on their performance, substrate compatibility, and supporting experimental data.
This comparison will primarily focus on the use of tetrabutylammonium fluoride (TBAF) for the cleavage of silyl ethers as a representative fluoride-based method, and trifluoroacetic acid (TFA) for the removal of the tert-butyloxycarbonyl (Boc) group as a key acidic deprotection method. The principles discussed are broadly applicable to other fluoride sources and acidic reagents.
At a Glance: Key Differences
| Feature | Fluoride-Based Deprotection (e.g., TBAF) | Acidic Deprotection (e.g., TFA) |
| Primary Application | Cleavage of silyl ethers (e.g., TBDMS, TES, TIPS) | Cleavage of acid-labile groups (e.g., Boc, trityl) |
| Mechanism | Nucleophilic attack by fluoride on the silicon atom | Acid-catalyzed hydrolysis of the protecting group |
| Selectivity | Highly selective for silicon-heteroatom bonds | Selective for acid-labile groups |
| Common Reagents | Tetrabutylammonium fluoride (TBAF), Hydrogen fluoride (HF) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |
| Potential Side Reactions | Base-catalyzed side reactions, silyl group migration | Acid-catalyzed side reactions (e.g., tert-butylation) |
| Work-up | Can be challenging due to the non-volatile nature of TBAF salts | Generally straightforward by evaporation of volatile acid |
Delving into the Mechanisms
The distinct mechanisms of fluoride-based and acidic deprotection methods underpin their selectivity and orthogonality in complex syntheses.
A fluoride ion, typically from a source like TBAF, acts as a potent nucleophile that attacks the silicon atom of a silyl ether. This forms a hypervalent silicon intermediate, which then collapses to release the alkoxide and form a stable silicon-fluoride bond. The high affinity of fluoride for silicon is a key driving force for this reaction.[1]
In contrast, acidic deprotection of a Boc-protected amine involves the protonation of the carbonyl oxygen of the carbamate by a strong acid like TFA. This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[2]
Orthogonal Protection: A Strategic Advantage
The differing reaction conditions required for fluoride-based and acidic deprotection allow for their use in orthogonal protection strategies. This enables the selective removal of one protecting group in the presence of another, a critical capability in the synthesis of complex molecules with multiple functional groups.[3][4] For example, a molecule containing both a TBDMS-protected alcohol and a Boc-protected amine can be selectively deprotected at either position without affecting the other protecting group.
Performance and Experimental Data
Quantitative Data Summary
| Protecting Group | Substrate | Deprotection Method | Reagent | Conditions | Time | Yield (%) | Reference |
| TBDMS | Silyl ether of a primary alcohol | Fluoride-based | TBAF (1.1 equiv) in THF | 0°C to RT | 45 min | 32% (low yield due to substrate basicity) | [5] |
| TES | Silyl ether of a primary alcohol | Acidic | p-Toluenesulfonic acid (0.33 eq.) in Methanol | 0°C | 1-2 h | Not specified | [6] |
| Boc | N-Boc protected amine | Acidic | 55% TFA in DCM | RT | 30 min | Average 9% higher purity than 100% TFA | [7] |
| Boc | N-Boc protected amine | Acidic | 100% TFA | RT | 5 min | Lower purity due to incomplete deprotection | [7] |
| Boc | N-Boc benzylamine | Acidic | Choline chloride:pTSA (1:1) | RT | 10 min | 98% | [8] |
Experimental Protocols
Fluoride-Based Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
Procedure: To a solution of the TBDMS-protected alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0°C is added a 1 M solution of TBAF in THF (1.1 mL, 1.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[5]
Note: The basicity of TBAF can sometimes lead to side reactions or decomposition of sensitive substrates, potentially resulting in lower yields. Buffering the reaction mixture with acetic acid may mitigate these issues.[5]
Acidic Deprotection of a tert-Butyloxycarbonyl (Boc) Protected Amine
Procedure: The Boc-protected amine (1.0 mmol) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM, 10 mL). The solution is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent and excess TFA are removed under reduced pressure. The residue is then co-evaporated with a suitable solvent (e.g., toluene) to remove residual TFA. The resulting crude product, often obtained as a TFA salt, can be used directly in the next step or neutralized with a mild base and purified if necessary.[2]
Caution: The tert-butyl cation generated during the deprotection can lead to side reactions, such as the alkylation of electron-rich aromatic rings. The use of scavengers, like triethylsilane or thioanisole, can help to trap these reactive intermediates.
Conclusion
Both fluoride-based and acidic deprotection methods are indispensable tools in modern organic synthesis, each with its distinct advantages and limitations. Fluoride-based methods, exemplified by TBAF, offer unparalleled selectivity for the cleavage of robust silyl ethers. Acidic methods, with TFA being a workhorse, are highly effective for the removal of acid-labile protecting groups like Boc.
The choice between these methods is dictated by the specific protecting groups present in the molecule and the overall synthetic strategy. Their orthogonality is a powerful feature that enables the synthesis of highly complex and multifunctional molecules. A thorough understanding of their mechanisms, potential side reactions, and optimal reaction conditions is paramount for their successful application in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
A Comparative Guide to the Reactivity of TBDMS Ethers with Stabilized Carbanions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyldimethylsilyl (TBDMS) ethers are ubiquitous protecting groups for hydroxyl functionalities in modern organic synthesis. Their popularity stems from their ease of installation, general stability to a wide range of reaction conditions, and selective removal under specific protocols.[1] While their robustness is a key asset, understanding the limits of their stability, particularly towards nucleophilic attack by carbanions, is crucial for complex multi-step syntheses. This guide provides a comparative analysis of the reactivity of TBDMS ethers with various stabilized carbanions, supported by experimental data, to aid in reaction planning and troubleshooting.
The stability of silyl ethers is generally influenced by steric hindrance at the silicon atom and the nature of the substituents. The accepted order of stability towards basic and acidic conditions provides a useful framework for understanding their reactivity.[2]
Relative Stability of Common Silyl Ethers:
-
Towards Acidic Media: TMS < TES < TBDMS < TIPS < TBDPS[2]
-
Towards Basic Media: TMS < TES < TBDMS ~ TBDPS < TIPS[2]
This guide will delve into the specific reactivity of TBDMS ethers with a range of stabilized carbanions, from highly reactive organometallic species to softer, resonance-stabilized anions.
Reactivity with Organometallic Reagents
TBDMS ethers generally exhibit good stability towards common organometallic reagents like Grignard reagents and organolithium compounds, especially at low temperatures. This stability allows for the presence of TBDMS-protected alcohols during reactions involving these strong nucleophiles. However, cleavage can occur under more forcing conditions.
Experimental Data: Reaction of Benzyl TBDMS Ether with Organolithium Reagents
The following table summarizes the reactivity of benzyl TBDMS ether with n-butyllithium and phenyllithium under reflux conditions in tetrahydrofuran (THF).
| Carbanion Source | Substrate | Conditions | Reaction Time (h) | % Cleavage of TBDMS Ether |
| n-Butyllithium | Benzyl TBDMS Ether | THF, reflux | 2 | 50 |
| n-Butyllithium | Benzyl TBDMS Ether | THF, reflux | 8 | 100 |
| Phenyllithium | Benzyl TBDMS Ether | THF, reflux | 2 | 10 |
| Phenyllithium | Benzyl TBDMS Ether | THF, reflux | 8 | 40 |
Data sourced from Hase, T. A.; Lahtinen, L. Synthetic Communications 1978, 8 (8), 573-577.
Reactivity with Resonance-Stabilized Carbanions
The reactivity of TBDMS ethers towards less basic, resonance-stabilized carbanions is significantly lower. This allows for a wide range of C-C bond-forming reactions to be performed in the presence of TBDMS protecting groups.
Experimental Data: Reaction of Benzyl TBDMS Ether with Stabilized Carbanions
The following table compares the extent of cleavage of benzyl TBDMS ether when treated with various resonance-stabilized carbanions in refluxing THF.
| Carbanion Source | Substrate | Conditions | Reaction Time (h) | % Cleavage of TBDMS Ether |
| Lithium acetylide | Benzyl TBDMS Ether | THF, reflux | 8 | 0 |
| Lithiated dithiane | Benzyl TBDMS Ether | THF, reflux | 8 | 0 |
| Lithium enolate of acetone | Benzyl TBDMS Ether | THF, reflux | 8 | 0 |
| Lithium salt of phenylacetonitrile | Benzyl TBDMS Ether | THF, reflux | 8 | 0 |
Data sourced from Hase, T. A.; Lahtinen, L. Synthetic Communications 1978, 8 (8), 573-577.
Comparative Stability Overview
The following summarizes the general stability of TBDMS ethers towards various classes of carbanions:
-
Highly Stable:
-
Enolates (from ketones, esters, and amides)
-
Nitrile-stabilized carbanions
-
Acetylides
-
Dithiane-stabilized carbanions
-
Phosphonium ylides[2]
-
-
Moderately Stable (Cleavage possible under forcing conditions):
-
Grignard Reagents
-
Organolithium Reagents (e.g., n-BuLi, PhLi)
-
-
Generally Reactive (Cleavage is likely):
-
Conditions promoting strong Lewis acid-base interactions with the silyl ether oxygen.
-
Experimental Protocols
General Procedure for Testing the Stability of Benzyl TBDMS Ether with Stabilized Carbanions
Materials:
-
Benzyl TBDMS ether
-
Anhydrous tetrahydrofuran (THF)
-
Selected carbanion precursor (e.g., n-butyllithium, phenylacetonitrile, 1,3-dithiane)
-
Appropriate base for carbanion generation (e.g., n-butyllithium, lithium diisopropylamide)
-
Standard glassware for inert atmosphere reactions
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Apparatus for analysis (e.g., gas chromatography, thin-layer chromatography)
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the carbanion precursor (1.2 mmol) and anhydrous THF (10 mL).
-
Cool the solution to the appropriate temperature for carbanion formation (e.g., -78 °C for LDA-mediated deprotonation or 0 °C for n-BuLi).
-
Slowly add the base (1.2 mmol) to generate the stabilized carbanion. Stir the resulting solution for 30 minutes at the same temperature.
-
To this solution, add benzyl TBDMS ether (1.0 mmol).
-
Slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or GC analysis at specified time intervals (e.g., 2 hours and 8 hours).
-
After the desired reaction time, cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC or NMR to determine the percentage of cleaved TBDMS ether (benzyl alcohol) and remaining starting material.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general reaction pathway for the interaction of TBDMS ethers with carbanions and a logical workflow for assessing their stability.
References
Safety Operating Guide
Proper Disposal of 1-Octanol and tert-Butyldimethylsilyl Chloride (tBDMSCl) Reaction Waste
Essential guidance for the safe and compliant disposal of reaction materials, ensuring the safety of laboratory personnel and environmental protection. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage waste generated from reactions involving 1-Octanol and tBDMSCl.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheets (SDS) for all chemicals involved. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of tBDMSCl and its reaction mixtures should be performed in a well-ventilated fume hood.
Key Hazards:
-
1-Octanol: Flammable liquid with a characteristic odor. Irritating to the eyes and skin.[1][2] Toxic to aquatic life.
-
tert-Butyldimethylsilyl chloride (tBDMSCl): Flammable solid that is corrosive and moisture-sensitive.[3] Reacts with water and alcohols to produce hydrochloric acid. Causes severe skin and eye burns.[3]
Quantitative Data of Reactants
For quick reference, the key physical and chemical properties of the reactants are summarized below.
| Property | 1-Octanol | tert-Butyldimethylsilyl chloride (tBDMSCl) |
| CAS Number | 111-87-5 | 18162-48-6 |
| Molecular Formula | C₈H₁₈O | C₆H₁₅ClSi |
| Molar Mass | 130.23 g/mol | 150.72 g/mol |
| Appearance | Colorless liquid | White solid |
| Boiling Point | 196 °C | 125 °C |
| Melting Point | -15 °C | 86-89 °C |
| Density | 0.827 g/mL at 25 °C | 0.87 g/mL at 20 °C |
| Solubility in Water | Insoluble | Insoluble, reacts with water |
| Flash Point | 81 °C | 22 °C |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the safe quenching of the reaction, neutralization, and final disposal of all waste streams.
Step 1: Quenching of Unreacted tBDMSCl
It is crucial to quench any unreacted tBDMSCl in the reaction mixture before proceeding with aqueous workup.
-
Cool the reaction mixture: Place the reaction vessel in an ice bath to control the exothermic reaction during quenching.
-
Slowly add a quenching agent: Under an inert atmosphere (e.g., nitrogen or argon), slowly add a suitable quenching agent. A common and effective method is the cautious addition of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Alternatively, a dilute solution of aqueous ammonium chloride (NH₄Cl) can be used. Add the quenching solution dropwise with vigorous stirring.
-
Monitor for gas evolution: The reaction of tBDMSCl with the aqueous solution will generate hydrochloric acid, which is then neutralized by the bicarbonate, producing carbon dioxide gas. Continue the slow addition until gas evolution ceases.
-
Check the pH: After quenching, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
Step 2: Work-up and Separation
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. If an organic solvent was used in the reaction, add more of the same solvent to dilute the mixture. Add deionized water to separate the organic and aqueous layers.
-
Separate the layers: Allow the layers to separate fully. The organic layer will contain the tert-butyldimethylsilyl ether product and the organic solvent. The aqueous layer will contain salts and any water-soluble byproducts.
-
Wash the organic layer: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Dry the organic layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate the product: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Step 3: Waste Disposal
Proper segregation of waste is critical for safe and compliant disposal.
-
Aqueous Waste: The aqueous layer from the work-up should be neutralized to a pH between 6 and 8. This solution can then be disposed of down the drain with copious amounts of water, provided it complies with local regulations. Always check with your institution's environmental health and safety (EHS) office.
-
Solid Waste: Used drying agents and filter paper should be placed in a designated solid waste container.
-
Organic Waste: The organic solvent collected from the concentration step and any residual organic materials should be collected in a designated halogenated or non-halogenated organic waste container, depending on the solvent used.
-
tert-Butyldimethylsilyl Ether Product: The resulting silyl ether is generally stable.[4] If the product is not needed for further use, it should be treated as organic waste. For disposal, it can be dissolved in a suitable organic solvent and collected in the appropriate organic waste container.
Visualization of Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of waste from a reaction involving 1-Octanol and tBDMSCl.
Caption: Logical workflow for quenching, separation, and disposal of waste.
References
Essential Safety and Handling Guide for 1-Octanol and tBDMS
This document provides immediate and essential safety, handling, and disposal information for 1-Octanol and tert-Butyldimethylsilyl chloride (tBDMS), tailored for research and drug development professionals.
Handling 1-Octanol
1-Octanol is a combustible liquid that can cause significant skin and eye irritation.[1][2][3] Inhalation may lead to symptoms such as nausea, dizziness, and headaches.[1]
Proper PPE is the first line of defense against exposure. Always use the following when handling 1-Octanol:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[2][4][5] |
| Hand Protection | Nitrile rubber gloves are recommended for full contact (0.4 mm thickness, >480 min breakthrough time). For splash contact, chloroprene gloves are suitable (0.65 mm, >240 min breakthrough).[6] |
| Body Protection | Chemical-resistant lab coat or protective clothing.[1][2][4][7] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5][6][7] |
Handling Protocol:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2][4]
-
Keep away from heat, open flames, sparks, and other ignition sources.[1][4][6] 1-Octanol is a Class IIIA combustible liquid with a flash point of 81°C.[1][5]
-
Avoid direct contact with skin and eyes.[2]
-
Wash hands thoroughly with soap and water after handling.[1][8][9]
Storage Protocol:
-
Dispose of 1-Octanol and any contaminated materials as hazardous chemical waste. Do not dispose of with household garbage.[2][6]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Empty containers may retain hazardous residues and should be treated accordingly.[4]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] If irritation persists, seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][4] If skin irritation occurs, seek medical advice.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][5] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[5] Call a poison control center or physician for guidance.[1][4] |
| Spill | Evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][4][5] Ventilate the area and clean the spill site.[1] |
Handling tBDMS (tert-Butyldimethylsilyl chloride)
tBDMS is a flammable solid that is highly corrosive and causes severe skin burns and eye damage.[10][11][12] It reacts with water and moisture, releasing acidic gas.[10][11]
Due to its corrosive nature, stringent PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[10][13] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's compatibility data. |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities, a full chemical-resistant suit may be necessary.[11][13] |
| Respiratory | Handle exclusively in a chemical fume hood.[11][13] Avoid the formation of dust and aerosols.[11][13] |
Handling Protocol:
-
Ensure a safety shower and eyewash station are immediately available.
-
Handle in a chemical fume hood to control exposure to dust and vapors.
-
Keep away from all sources of ignition; tBDMS is a flammable solid.[10][11][12]
-
This material is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[11]
-
Avoid all contact with skin, eyes, and clothing.[10]
-
Ground and bond containers and receiving equipment to prevent static discharge.[11]
Storage Protocol:
-
Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[10][11][13]
-
Keep the container tightly sealed to protect from moisture.[10][11][13]
-
Recommended storage is often refrigerated (2-8°C).[13]
-
Store away from incompatible materials such as water, bases, strong oxidizing agents, alcohols, and amines.[10]
-
tBDMS is classified as hazardous waste. All disposals must comply with local, regional, and national regulations.[10]
-
Do not dispose of it down the drain.
-
Contaminated PPE and materials must be disposed of as hazardous waste.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open.[10][11] Seek immediate medical attention.[10][11] |
| Skin Contact | Immediately remove all contaminated clothing.[10] Wash skin with soap and plenty of water for at least 15 minutes.[10][11] Seek immediate medical attention for burns.[10] |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10][11] |
| Spill | Evacuate personnel. Remove all ignition sources.[11] Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a dry, sealed container for disposal.[11] Do not use water to clean up. |
Chemical Handling Workflow
The following diagram illustrates the logical workflow for safely handling hazardous chemicals like 1-Octanol and tBDMS.
Caption: Logical workflow for safe chemical handling.
References
- 1. flinnsci.com [flinnsci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. agilent.com [agilent.com]
- 4. How to use 1-octanol correctly_Chemicalbook [chemicalbook.com]
- 5. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tert-Butyldimethylsilyl chloride reagent grade, 97 18162-48-6 [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
